1-Bromo-2-(2-ethoxyethyl)benzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(2-ethoxyethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRXZHYUUKKYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Properties of Bromo-Ethoxyethyl-Benzene Derivatives
A comprehensive review of the synthesis, properties, and potential applications of bromo-ethoxyethyl-benzene derivatives, with a focus on available data for related compounds due to the limited information on 1-Bromo-2-(2-ethoxyethyl)benzene.
Notice to the Reader: Extensive searches for the specific compound This compound did not yield a registered CAS number or detailed experimental and biological data in peer-reviewed literature. This suggests that it is not a widely synthesized or studied compound. Therefore, this guide provides information on closely related and more thoroughly documented precursor molecules and structural analogs, such as 1-Bromo-2-ethylbenzene , to offer relevant insights for researchers, scientists, and drug development professionals.
Introduction to Bromo-Aromatic Compounds
Bromo-aromatic compounds are a class of organic molecules that feature a bromine atom attached to a benzene ring. These compounds are valuable intermediates in organic synthesis due to the reactivity of the carbon-bromine bond, which allows for the introduction of various functional groups through cross-coupling reactions, nucleophilic substitution, and other transformations. Their derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties.
Physicochemical Properties of Related Compounds
Quantitative data for key related compounds are summarized below. These molecules are often used as starting materials in the synthesis of more complex structures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1-Bromo-2-ethylbenzene | 1973-22-4 | C₈H₉Br | 185.06 | 199 | 1.338 | 1.549 |
| 1-Bromo-2-(ethoxymethyl)benzene | 80171-34-2 | C₉H₁₁BrO | 215.09 | Not available | Not available | Not available |
| 1-Bromo-2-(2-bromoethyl)benzene | 1074-15-3 | C₈H₈Br₂ | 263.96 | Not available | Not available | Not available |
| 1-Bromo-2-(2-bromoethoxy)benzene | 18800-28-7 | C₈H₈Br₂O | 279.96 | Not available | Not available | Not available |
Synthesis of Bromo-Aromatic Derivatives: Experimental Protocols
The synthesis of compounds related to this compound typically involves multiple steps, starting from simpler precursors like 1-Bromo-2-ethylbenzene.[1] Below are generalized experimental protocols for key transformations that could conceptually lead to the target structure.
Bromination of the Ethyl Side-Chain
A potential pathway to introduce functionality on the ethyl group of 1-Bromo-2-ethylbenzene involves a bromination reaction.
Reaction: 1-Bromo-2-ethylbenzene → 1-Bromo-2-(1-bromoethyl)benzene
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-2-ethylbenzene in a suitable solvent such as carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Etherification to Introduce the Ethoxy Group
The introduction of an ethoxy group can be achieved through a nucleophilic substitution reaction, for instance, by reacting a brominated intermediate with sodium ethoxide.
Reaction: 1-Bromo-2-(1-bromoethyl)benzene + NaOCH₂CH₃ → 1-Bromo-2-(1-ethoxyethyl)benzene + NaBr
Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Cool the ethoxide solution in an ice bath.
-
Slowly add a solution of the brominated intermediate in a suitable anhydrous solvent (e.g., THF or ethanol) to the cooled ethoxide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by carefully adding water.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting product via column chromatography.
Logical Workflow for Synthesis
The following diagram illustrates a conceptual synthetic pathway from a common starting material to a more complex derivative.
Potential Applications and Research Directions
While specific data for this compound is unavailable, related bromo-aromatic compounds are investigated for various applications:
-
Organic Synthesis: They serve as versatile intermediates for creating more complex molecules.[1]
-
Pharmaceutical Research: These structures can be scaffolds for synthesizing novel pharmaceutical compounds.[1]
-
Materials Science: They are used in the development of new materials like polymers and liquid crystals.[1]
Given the lack of information on this compound, a primary research direction would be its successful synthesis and characterization. Subsequent studies could explore its reactivity in cross-coupling reactions and screen for any potential biological activity.
Safety and Handling
Bromo-aromatic compounds should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Specific safety information should be consulted from the Safety Data Sheet (SDS) of the particular compound being handled.
Conclusion
This technical guide provides an overview of the synthesis and properties of bromo-aromatic compounds related to the requested but undocumented molecule, this compound. By detailing the characteristics of its likely precursors and analogous structures, and providing generalized experimental protocols, this document serves as a foundational resource for researchers aiming to synthesize and explore this and similar chemical entities. The provided synthetic workflows offer a logical starting point for the development of novel bromo-ethoxyethyl-benzene derivatives.
References
An In-depth Technical Guide to 1-Bromo-2-ethylbenzene
Note to the Reader: The compound "1-Bromo-2-(2-ethoxyethyl)benzene" as specified in the topic is not readily found in established chemical literature and databases. This technical guide therefore focuses on the closely related and structurally significant compound, 1-Bromo-2-ethylbenzene . This chemical is a common starting material and intermediate in organic synthesis, and its properties and protocols are well-documented.
Chemical Identity and Properties
1-Bromo-2-ethylbenzene is an organobromine compound with the chemical formula C₈H₉Br.[1][2] It is a halogenated monoaromatic hydrocarbon. It is also known by its synonyms, including o-Bromoethylbenzene and 2-Ethylbromobenzene.[1][2] At room temperature, it exists as a clear, colorless liquid.
Physical and Chemical Properties
The fundamental physical and chemical properties of 1-Bromo-2-ethylbenzene are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 1-bromo-2-ethylbenzene | PubChem |
| CAS Number | 1973-22-4 | [1][2] |
| Molecular Formula | C₈H₉Br | [1][2] |
| Molecular Weight | 185.06 g/mol | [1] |
| Appearance | Clear colorless liquid | Sigma-Aldrich |
| Density | 1.338 g/mL at 25 °C | |
| Boiling Point | 199 °C | |
| Refractive Index | n20/D 1.549 | |
| Flash Point | 77 °C (170.6 °F) - closed cup | |
| SMILES | CCC1=CC=CC=C1Br | PubChem |
| InChI Key | HVRUGFJYCAFAAN-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data
Key spectral data is crucial for the identification and characterization of 1-Bromo-2-ethylbenzene. The following table summarizes its primary mass spectrometry peaks.
| Spectral Data Type | Key Peaks / Information |
| Mass Spectrometry (EI) | Major fragments (m/z): 171, 169, 105, 113153 |
Synthesis and Experimental Protocols
1-Bromo-2-ethylbenzene can be synthesized through various methods. A common laboratory-scale preparation involves the Sandmeyer reaction, starting from 2-ethylaniline. This protocol provides a reliable pathway to the desired product.
Synthesis of 1-Bromo-2-ethylbenzene from 2-Ethylaniline
This procedure details the diazotization of 2-ethylaniline followed by a copper-catalyzed bromination.
Materials and Reagents:
-
2-Ethylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (2M)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Experimental Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-ethylaniline in 48% hydrobromic acid, cooled in an ice-salt bath to maintain a temperature between 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The addition rate should be controlled to keep the temperature of the reaction mixture below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with 2M sodium hydroxide solution and then with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation to yield pure 1-Bromo-2-ethylbenzene.
-
Visualized Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of 1-Bromo-2-ethylbenzene as described in the protocol above.
Caption: Synthesis workflow for 1-Bromo-2-ethylbenzene.
Applications in Research and Development
1-Bromo-2-ethylbenzene is a versatile intermediate in organic synthesis. Its bromine atom can be readily displaced or used in cross-coupling reactions, making it a valuable building block for more complex molecules. Some of its documented applications include:
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Synthesis of 1-(2′-ethylphenyl)ethanol.
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Preparation of N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide.
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As a precursor for 4-(isopropyldimethylsilyl)-2-(2-ethylphenyl)pyridine.
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In the synthesis of 5-amino-2′-ethyl-biphenyl-2-ol, which is used for modifying carbon paste electrodes.
Safety and Handling
1-Bromo-2-ethylbenzene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation |
Data derived from GHS classifications for 1-Bromo-2-ethylbenzene.
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator may be required under certain conditions.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. It is classified under storage class 10 for combustible liquids.
References
1-Bromo-2-(2-ethoxyethyl)benzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable synthetic pathway for this compound, a key intermediate in various organic synthesis applications. The described methodology is broken down into a two-step process, commencing with the synthesis of the precursor 2-(2-bromophenyl)ethanol, followed by its etherification to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflows to aid in laboratory-scale production.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Reduction of 2-Bromophenylacetic Acid: The commercially available 2-bromophenylacetic acid is reduced to the corresponding alcohol, 2-(2-bromophenyl)ethanol. This transformation is efficiently carried out using a borane-dimethyl sulfide complex.
-
Williamson Ether Synthesis: The intermediate alcohol, 2-(2-bromophenyl)ethanol, is then subjected to a Williamson ether synthesis to introduce the ethyl group, affording the target molecule, this compound.
The overall synthetic transformation is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of 2-(2-Bromophenyl)ethanol
This procedure details the reduction of 2-bromophenylacetic acid to 2-(2-bromophenyl)ethanol.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromophenylacetic Acid | C₈H₇BrO₂ | 215.04 | 34.7 g | 161 |
| Borane-dimethyl sulfide complex (10 M in THF) | BH₃·S(CH₃)₂ | 75.97 | 24 mL | 240 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL | - |
| Hydrochloric Acid (2 N) | HCl | 36.46 | 150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 250 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromophenylacetic acid (34.7 g, 161 mmol) and anhydrous tetrahydrofuran (200 mL).
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (24 mL of a 10 M solution in THF, 240 mmol) to the stirred solution. Gas evolution will be observed.
-
After the addition is complete and gas evolution has ceased, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.
-
Cool the reaction mixture back to 0 °C with an ice bath and carefully quench by the slow addition of 2 N hydrochloric acid (150 mL).
-
Add water (200 mL) and stir the mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (250 mL).
-
Wash the organic layer sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-(2-bromophenyl)ethanol can be purified by vacuum distillation.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the etherification of 2-(2-bromophenyl)ethanol to the final product.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 2-(2-Bromophenyl)ethanol | C₈H₉BrO | 201.06 | 10.0 g | 49.7 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 2.4 g | 60 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - |
| Ethyl Iodide | C₂H₅I | 155.97 | 8.5 g (4.4 mL) | 54.7 |
| Saturated Ammonium Chloride Solution | NH₄Cl (aq) | - | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.4 g of a 60% dispersion, 60 mmol) in anhydrous tetrahydrofuran (50 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 2-(2-bromophenyl)ethanol (10.0 g, 49.7 mmol) in anhydrous tetrahydrofuran (50 mL) to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (8.5 g, 54.7 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be gently heated (50-60 °C) to increase the rate if necessary.[1][2]
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time | Yield |
| 1 | 2-Bromophenylacetic Acid | Borane-dimethyl sulfide | THF | 0 to RT | Overnight | High (typically >90%) |
| 2 | 2-(2-Bromophenyl)ethanol | Sodium Hydride, Ethyl Iodide | THF | 0 to RT/50-60 | 4-8 hours | 50-95%[1][2] |
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the two synthetic steps.
References
starting materials for 1-Bromo-2-(2-ethoxyethyl)benzene synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary synthetic routes for obtaining 1-Bromo-2-(2-ethoxyethyl)benzene, a key intermediate in various fields of chemical research, including pharmaceutical development and materials science. The focus of this document is on providing detailed, actionable information to facilitate its synthesis in a laboratory setting.
Introduction
This compound is an aromatic compound characterized by a bromo substituent and an ethoxyethyl group on the benzene ring. This substitution pattern makes it a versatile building block in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the ethoxyethyl chain can influence the molecule's physical and biological properties. This guide will focus on the most viable and well-documented synthetic strategies, with a primary emphasis on the Williamson ether synthesis.
Synthetic Pathways
Two principal retrosynthetic pathways are considered for the synthesis of this compound.
Caption: Retrosynthetic analysis of this compound.
While both routes are theoretically plausible, the Williamson ether synthesis (Route 1) offers a more direct and regiochemically controlled approach to the target molecule. Electrophilic aromatic bromination of 2-ethylanisole (Route 2) is likely to yield a mixture of isomers due to the directing effects of the methoxy and ethyl groups, making the isolation of the desired product challenging. Therefore, this guide will focus on the experimental details of the Williamson ether synthesis.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][2][3] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide or other suitable electrophile.[2] In the context of synthesizing this compound, this involves the deprotonation of 2-(2-bromophenyl)ethanol to form the corresponding alkoxide, which is then reacted with an ethylating agent.
Starting Materials
| Starting Material | Supplier/Synthesis | Key Considerations |
| 2-(2-Bromophenyl)ethanol | Commercially available from various suppliers. Can be synthesized by the reduction of 2-bromophenylacetic acid. | Ensure high purity to avoid side reactions. |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | NaH is a strong, non-nucleophilic base suitable for forming the alkoxide. K₂CO₃ and NaOH are milder bases that can also be effective. |
| Ethylating Agent | Ethyl Iodide (EtI), Ethyl Bromide (EtBr), Diethyl Sulfate ((Et)₂SO₄) | Ethyl iodide is generally more reactive than ethyl bromide. Diethyl sulfate is a potent ethylating agent but is also more toxic. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (CH₃CN) | Anhydrous polar aprotic solvents are preferred to facilitate the SN2 reaction. |
Experimental Workflow
Caption: Williamson ether synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-(2-Bromophenyl)ethanol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Ethyl iodide (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-bromophenyl)ethanol (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Expected Yield and Characterization
Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet), triplet corresponding to the -O-CH₂-CH₃ protons, quartet corresponding to the -O-CH₂-CH₃ protons, and two triplets corresponding to the -CH₂-CH₂-O- protons. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons (including the carbon bearing the bromine atom), and peaks for the aliphatic carbons of the ethoxyethyl group. |
| Mass Spec. | Molecular ion peak corresponding to the mass of this compound (C₁₀H₁₃BrO). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed. |
| IR | C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-Br stretching vibrations. |
Route 2: Aromatic Bromination of 2-Ethylanisole (Alternative)
This route involves the direct bromination of 2-ethylanisole. The methoxy group is a strong activating group and an ortho, para-director, while the ethyl group is a weaker activating group and also an ortho, para-director. This would likely lead to a mixture of brominated products, primarily at the positions activated by the methoxy group. Obtaining the desired 1-bromo isomer would be challenging and likely result in low yields.
Potential Starting Materials and Reagents
| Component | Examples |
| Starting Material | 2-Ethylanisole |
| Brominating Agent | Bromine (Br₂), N-Bromosuccinimide (NBS)[5] |
| Catalyst/Solvent | Acetic acid, Dichloromethane |
Due to the likely formation of multiple isomers and the associated purification challenges, this route is less favorable than the Williamson ether synthesis for the specific synthesis of this compound.
Conclusion
The Williamson ether synthesis is the recommended and most direct method for the preparation of this compound. This approach offers high regioselectivity and generally good yields. The key steps involve the formation of the alkoxide from the commercially available 2-(2-bromophenyl)ethanol, followed by its reaction with a suitable ethylating agent. The provided experimental protocol serves as a robust starting point for the laboratory synthesis of this valuable chemical intermediate. Researchers should perform appropriate safety assessments before carrying out any of the described procedures.
References
A Predictive Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(2-ethoxyethyl)benzene is an aromatic organobromine compound. Its structure suggests potential utility as an intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science applications.[1] The presence of a bromo-substituent on the benzene ring and an ethoxyethyl side chain provides multiple reactive sites for further chemical modifications.[1] This guide aims to provide a comprehensive overview of the predicted physical and chemical properties of this compound, along with postulated experimental protocols and safety considerations, by drawing analogies from structurally related molecules.
Predicted Physical and Chemical Properties
The physical and chemical properties of this compound have been estimated based on the known values of analogous compounds such as 1-bromo-2-ethylbenzene, (2-bromoethyl)benzene, and 1-bromo-2-(ethoxymethyl)benzene. The introduction of an ethoxy group in the side chain is expected to influence properties like boiling point, density, and solubility.
Table 1: Predicted and Comparative Physical Properties
| Property | Predicted Value for this compound | 1-Bromo-2-ethylbenzene | (2-Bromoethyl)benzene | 1-Bromo-2-(ethoxymethyl)benzene |
| Molecular Formula | C10H13BrO | C8H9Br[2] | C8H9Br[3] | C9H11BrO[4] |
| Molecular Weight | 229.11 g/mol | 185.06 g/mol [2][5] | 185.06 g/mol [3] | 215.09 g/mol [4] |
| Appearance | Predicted: Colorless to light yellow liquid | Colorless liquid[5] | Clear, colorless to light yellow liquid[6] | Not available |
| Boiling Point | Predicted: ~220-240 °C | 199 °C[5] | Not available | Not available |
| Density | Predicted: ~1.25-1.35 g/mL | 1.338 g/mL at 25 °C[5] | Not available | Not available |
| Refractive Index | Predicted: ~1.54-1.55 | n20/D 1.549[5] | Not available | Not available |
| Solubility | Predicted: Insoluble in water, soluble in common organic solvents | Low water solubility[6] | Not available | Not available |
| Flash Point | Predicted: >80 °C | 77 °C (closed cup)[5] | Not available | Not available |
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized starting from 2-bromophenylethanol, which can be synthesized from 2-bromostyrene or via Grignard reaction with 2-bromo-iodobenzene and ethylene oxide. The final step would be a Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup: To a solution of 2-bromophenylethanol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Etherification: Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench cautiously with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Predicted Spectroscopic Data
The following are predicted key spectroscopic features for this compound based on analogous structures.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (4H) in the range of δ 7.0-7.6 ppm. Methylene protons adjacent to the aromatic ring (2H) as a triplet around δ 2.9-3.1 ppm. Methylene protons of the ethoxy group (2H) as a quartet around δ 3.4-3.6 ppm. Methylene protons adjacent to the ether oxygen (2H) as a triplet around δ 3.6-3.8 ppm. Methyl protons of the ethoxy group (3H) as a triplet around δ 1.1-1.3 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-140 ppm. Carbon bearing the bromine atom at a lower field. Methylene carbon adjacent to the aromatic ring around δ 35-40 ppm. Methylene carbon of the ethoxy group around δ 65-70 ppm. Methylene carbon adjacent to the ether oxygen around δ 70-75 ppm. Methyl carbon of the ethoxy group around δ 15 ppm. |
| IR Spectroscopy | C-H stretching (aromatic) around 3050-3100 cm⁻¹. C-H stretching (aliphatic) around 2850-3000 cm⁻¹. C=C stretching (aromatic) around 1450-1600 cm⁻¹. C-O stretching (ether) around 1050-1150 cm⁻¹. C-Br stretching around 500-600 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation patterns would likely involve cleavage of the ethoxyethyl side chain. |
Chemical Reactivity and Potential Applications
This compound is expected to undergo reactions typical of aryl bromides and ethers.
-
Substitution Reactions: The bromine atom on the benzene ring can be replaced by various nucleophiles through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a common strategy in the synthesis of complex organic molecules.[1]
-
Grignard Reagent Formation: The bromo-group can be converted into a Grignard reagent by reacting with magnesium metal, which can then be used to form new carbon-carbon bonds.
-
Ether Cleavage: The ether linkage in the side chain could be cleaved under harsh acidic conditions (e.g., using HBr or HI).
-
Oxidation: The ethoxyethyl side chain could potentially be oxidized to the corresponding aldehyde or carboxylic acid under strong oxidizing conditions.[1]
The bifunctional nature of this molecule makes it a potentially valuable building block in:
-
Organic Synthesis: As an intermediate for introducing the 2-(2-ethoxyethyl)phenyl moiety into larger molecules.[1]
-
Pharmaceutical Research: For the synthesis of novel drug candidates.[1]
-
Materials Science: In the development of new materials such as polymers or liquid crystals.[1]
References
- 1. 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene | Benchchem [benchchem.com]
- 2. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]
- 3. Benzene, (2-bromoethyl)- (CAS 103-63-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1-BROMO-2-(ETHOXYMETHYL)BENZENE CAS#: 80171-34-2 [m.chemicalbook.com]
- 5. 1-Bromo-2-ethylbenzene 99 1973-22-4 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Physicochemical Properties of 1-Bromo-2-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the key physicochemical properties of 1-Bromo-2-(2-ethoxyethyl)benzene, a halogenated aromatic ether. The information presented is derived from standard chemical nomenclature and atomic weight data.
Molecular Identity and Properties
The structural name "this compound" defines a benzene ring substituted with a bromine atom at the first position and a 2-ethoxyethyl group at the second position. Based on this structure, the molecular formula and weight have been calculated.
A summary of these quantitative data points is provided in the table below for clarity and ease of comparison.
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
Note: While extensive database entries for various structural isomers and related compounds are available, a specific entry for "this compound" was not found in major chemical databases. The provided molecular formula and weight are derived from the chemical structure as indicated by its IUPAC name. Researchers should verify this information with their own analytical data.
Logical Relationship of Compound Structure to Formula
The logical derivation of the molecular formula from the compound's name is illustrated below. This demonstrates the relationship between the constituent parts of the molecule and its overall chemical formula.
Caption: Logical breakdown of the molecular formula derivation.
discovery and history of 1-Bromo-2-(2-ethoxyethyl)benzene
An In-depth Technical Guide to 1-Bromo-2-(2-ethoxyethyl)benzene
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aromatic ether. Due to the limited direct literature on this specific compound, this document outlines a plausible synthetic pathway based on established organic chemistry principles, specifically the Williamson ether synthesis and electrophilic aromatic bromination. Physicochemical properties are extrapolated from closely related analogs. This guide is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or building block in complex organic synthesis.
Introduction
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are considered for the synthesis of this compound.
Pathway A: Williamson Ether Synthesis
This approach involves the formation of the ether linkage as the key step. The synthesis would start from 2-bromophenol, which is commercially available.
Experimental Protocol:
-
Deprotonation of 2-Bromophenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. The reaction is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-bromophenoxide.[1][2][3][4][5]
-
Etherification: To the solution of sodium 2-bromophenoxide, add 1-bromo-2-ethoxyethane (or a related electrophile like 2-ethoxyethyl tosylate) dropwise at room temperature. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Pathway B: Electrophilic Aromatic Bromination
This pathway introduces the bromine atom onto a pre-existing ethoxyethyl benzene scaffold.
Experimental Protocol:
-
Synthesis of (2-Ethoxyethyl)benzene: This precursor can be synthesized via a Williamson ether synthesis between phenethyl alcohol and an ethylating agent or by other known methods.[6]
-
Bromination: To a solution of (2-ethoxyethyl)benzene in a suitable solvent (e.g., a non-polar solvent like carbon tetrachloride or a polar solvent for specific brominating agents), add a brominating agent such as N-Bromosuccinimide (NBS) with a radical initiator for benzylic bromination, or elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) for aromatic bromination. The reaction conditions (temperature, light) will depend on the desired regioselectivity. For ortho-bromination to the ethoxyethyl group, direct bromination might lead to a mixture of ortho and para isomers.[7][8][9][10]
-
Work-up and Purification: The reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The isomers can be separated by column chromatography or fractional distillation.
Physicochemical Properties (Inferred)
Direct experimental data for this compound is not available. The following table summarizes key physicochemical properties of related compounds to provide an estimation.
| Property | (1-Ethoxyethyl)benzene[11][12][13] | (2-Ethoxyethyl)benzene[6][14] | 1-Bromo-4-ethoxybenzene[15] |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₈H₉BrO |
| Molecular Weight | 150.22 g/mol | 150.22 g/mol | 201.06 g/mol |
| Boiling Point | 183.1 °C at 760 mmHg | Not specified | Not specified |
| Density | 0.925 g/cm³ | Not specified | Not specified |
| Flash Point | 60.2 °C | Not specified | Not specified |
| LogP | 2.78 | 2.4 | Not specified |
Potential Applications in Research and Development
Given its structure, this compound is a promising intermediate for various applications in drug discovery and materials science.
-
Pharmaceutical Synthesis: The bromo-substituent can be readily converted to other functional groups or used in cross-coupling reactions to build more complex molecular architectures, which is a common strategy in the synthesis of active pharmaceutical ingredients.
-
Cross-Coupling Reactions: This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[16][17][18][19] These reactions are fundamental for the creation of biaryl structures and other complex organic molecules.
Logical and Experimental Workflows
Diagrams
Caption: Proposed synthetic pathways for this compound.
Caption: Application in Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound is not a widely documented compound, its synthesis is feasible through established synthetic methodologies such as the Williamson ether synthesis or electrophilic bromination. Its structure suggests potential as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Further research is warranted to fully characterize this compound and explore its reactivity and potential applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [en.khanacademy.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. (1-Ethoxyethyl)benzene|lookchem [lookchem.com]
- 12. Benzene, (1-ethoxyethyl)- (CAS 3299-05-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. Benzene, (2-ethoxyethyl)- | C10H14O | CID 74556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scispace.com [scispace.com]
- 19. Suzuki Coupling [organic-chemistry.org]
electrophilic aromatic substitution on 1-Bromo-2-(2-ethoxyethyl)benzene
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1-Bromo-2-(2-ethoxyethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a disubstituted aromatic compound featuring a halogen (bromine) and an alkoxyalkyl side chain. The presence of these two distinct functional groups on the benzene ring makes it an interesting substrate for electrophilic aromatic substitution (EAS). Understanding the regiochemical outcomes of EAS reactions on this molecule is crucial for its potential application as a building block in the synthesis of more complex chemical entities, including pharmaceuticals and functional materials.
This technical guide provides a comprehensive analysis of the expected reactivity and regioselectivity of this compound in key electrophilic aromatic substitution reactions. It outlines the directing effects of the substituents, predicts the probable sites of electrophilic attack, and offers model experimental protocols for nitration, halogenation, and Friedel-Crafts reactions.
Core Principles: Regioselectivity in a Disubstituted Benzene Ring
The outcome of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the electronic and steric effects of the existing substituents. The position of the incoming electrophile is directed by the combined influence of these groups.
Analysis of Substituent Directing Effects
-
Bromo Group (-Br): The bromine atom is a weakly deactivating substituent. It exhibits a dual electronic effect:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[1]
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the ring. This effect donates electron density, particularly to the ortho and para positions.[1] The inductive effect is stronger than the resonance effect, leading to overall deactivation. However, the resonance donation stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions.[2] Consequently, the bromo group is an ortho, para-director .[1][3]
-
-
2-Ethoxyethyl Group (-CH₂CH₂OCH₂CH₃): This substituent is an alkyl chain with a terminal ether group. For directing effects, the atom directly attached to the ring is most influential. In this case, it is a methylene (-CH₂) group.
-
Inductive Effect (+I): As an alkyl-type group, it is electron-donating through induction, which activates the ring by increasing its nucleophilicity.[2]
-
Hyperconjugation: The C-H bonds of the alkyl chain can also donate electron density to the ring. The ether oxygen is too distant from the aromatic ring to exert a direct resonance effect. Therefore, the 2-ethoxyethyl group functions as a weakly activating, ortho, para-director .[4]
-
Predicting the Site of Substitution
When multiple substituents are present, the regiochemical outcome is typically governed by the following principles:
-
The most powerful activating group dictates the position of substitution. [5][6][7]
-
When directing effects are synergistic (reinforce each other), the outcome is highly selective.
-
Steric hindrance can influence the ratio of ortho to para products, with the less hindered para position often being favored.[5]
In this compound, the activating 2-ethoxyethyl group is the dominant directing group over the deactivating bromo group.[6]
-
2-Ethoxyethyl group (at C2) directs to its ortho (C3) and para (C6) positions.
-
Bromo group (at C1) directs to its ortho (C6) and para (C4) positions.
The directing effects are summarized in the diagram below.
Caption: Predicted regioselectivity of electrophilic attack.
-
Position 6: This position is para to the activating 2-ethoxyethyl group and ortho to the bromo group. The directing effects are cooperative, making this the most probable site for electrophilic attack.
-
Position 4: This position is para to the bromo group but meta to the activating group. Substitution may occur here to a lesser extent.
-
Position 3: This position is ortho to the activating group but meta to the bromo group. Due to potential steric hindrance from the adjacent ethoxyethyl chain, this position is less favored than position 6.
Experimental Protocols and Data
The following diagram illustrates a general workflow for conducting and analyzing an electrophilic aromatic substitution reaction.
Caption: General experimental workflow for EAS reactions.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.[12]
Predicted Major Product: 1-Bromo-2-(2-ethoxyethyl)-6-nitrobenzene
Experimental Protocol (Adapted from Nitration of Bromobenzene)[11]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 5 mL of concentrated sulfuric acid.
-
Substrate Addition: Once the sulfuric acid is cooled to 0-5 °C, slowly add 10 mmol of this compound while stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 15-20 minutes. The temperature of the reaction mixture should be strictly maintained below 15 °C to minimize the formation of dinitrated byproducts.[13]
-
Stirring: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then at room temperature for an additional 1 hour.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. The crude product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to separate the isomers.
Data Summary: Nitration
| Product | Predicted Regio-outcome | Yield (%) | Isomer Distribution (%) |
| 1-Bromo-2-(2-ethoxyethyl)-6-nitrobenzene | Major | TBD | TBD |
| 1-Bromo-2-(2-ethoxyethyl)-4-nitrobenzene | Minor | TBD | TBD |
| 1-Bromo-2-(2-ethoxyethyl)-3-nitrobenzene | Trace | TBD | TBD |
| TBD: To Be Determined experimentally. |
Halogenation (Bromination)
Aromatic bromination introduces a bromine atom onto the ring, typically using Br₂ with a Lewis acid catalyst like FeBr₃. The catalyst polarizes the Br-Br bond, creating a potent electrophile.[2]
Predicted Major Product: 1,6-Dibromo-2-(2-ethoxyethyl)benzene
Experimental Protocol (General Procedure)
-
Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add 10 mmol of this compound and 20 mL of a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst: Add a catalytic amount (0.5 mmol) of anhydrous iron(III) bromide (FeBr₃).
-
Reagent Addition: Dissolve 10 mmol of bromine (Br₂) in 10 mL of the same dry solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The reaction is typically accompanied by the evolution of HBr gas, which can be neutralized with a trap.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours or until the reddish-brown color of bromine disappears.
-
Work-up: Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite to destroy any excess bromine. Transfer the mixture to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by vacuum distillation or column chromatography to separate the isomers.
Data Summary: Bromination
| Product | Predicted Regio-outcome | Yield (%) | Isomer Distribution (%) |
| 1,6-Dibromo-2-(2-ethoxyethyl)benzene | Major | TBD | TBD |
| 1,4-Dibromo-2-(2-ethoxyethyl)benzene | Minor | TBD | TBD |
| TBD: To Be Determined experimentally. |
Friedel-Crafts Acylation
This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride and a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃). The product is an aryl ketone. The acyl group is deactivating, which prevents poly-acylation.[10]
Predicted Major Product: 1-(4-Bromo-3-(2-ethoxyethyl)phenyl)ethan-1-one
Experimental Protocol (Adapted from Acylation of Anisole)[14]
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 12 mmol of anhydrous aluminum chloride (AlCl₃) in 25 mL of dry dichloromethane and cool the mixture in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 10 mmol of this compound and 11 mmol of acetyl chloride in 15 mL of dry dichloromethane.
-
Reaction: Add the substrate/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature below 5 °C.
-
Stirring: After addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Cool the flask in an ice bath and slowly add 50 g of crushed ice, followed by 20 mL of concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the resulting crude ketone by column chromatography or vacuum distillation.
Data Summary: Friedel-Crafts Acylation (with Acetyl Chloride)
| Product | Predicted Regio-outcome | Yield (%) | Isomer Distribution (%) |
| 1-(4-Bromo-3-(2-ethoxyethyl)phenyl)ethan-1-one | Major | TBD | TBD |
| 1-(2-Bromo-3-(2-ethoxyethyl)phenyl)ethan-1-one | Minor | TBD | TBD |
| TBD: To Be Determined experimentally. |
Conclusion
The electrophilic aromatic substitution of this compound is predicted to be governed primarily by the activating, ortho, para-directing 2-ethoxyethyl group. This leads to a strong preference for substitution at the C6 position, which is para to the ethoxyethyl group and ortho to the bromo group. While minor isomers may form, high regioselectivity for the C6 product is anticipated. The provided model protocols offer a starting point for the practical synthesis and investigation of these derivatives. Experimental validation is necessary to confirm these predictions and to quantify product yields and isomer distributions.
References
- 1. organic chemistry - The role of halogens in electrophilic aromatic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Electrophilic Aromatic Substitution [chem.latech.edu]
- 3. youtube.com [youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 14.4 How things work out in practice | Organic Chemistry II [courses.lumenlearning.com]
- 7. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 8. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 9. chm.uri.edu [chm.uri.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-Bromo-2-(2-ethoxyethyl)benzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] 1-Bromo-2-(2-ethoxyethyl)benzene is a valuable building block in this context, serving as a precursor for a variety of complex organic molecules, including those with potential applications in pharmaceutical and materials science research.[3] The presence of the ortho-(2-ethoxyethyl) substituent can influence the reactivity of the aryl bromide and introduce unique structural motifs into the final products. These resulting 2-(2-ethoxyethyl)biaryl compounds are of interest in medicinal chemistry due to the potential for the ethoxyethyl side chain to engage in favorable interactions with biological targets.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in Suzuki coupling reactions. The protocols are based on established methodologies for structurally similar ortho-substituted aryl bromides.[4]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for a specific substrate combination.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard and widely used method suitable for a range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Toluene or Dioxane
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add the solvent system, for example, a mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-ethoxyethyl)biaryl.
Protocol 2: Protocol for Sterically Hindered or Electron-Rich Substrates
For more challenging couplings, such as those involving sterically hindered ortho-substituted boronic acids or electron-rich aryl bromides, the use of more active catalyst systems is recommended. Buchwald ligands, such as SPhos, are often effective in these cases.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
2-Methyltetrahydrofuran (2-MeTHF) or Dioxane/Water (e.g., 10:1)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add the solvent (e.g., 2-MeTHF, 2 mL) and stir for 10-15 minutes to form the active catalyst complex.
-
In a separate flask, add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the reactants via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1.
Experimental Workflow
Caption: A typical workflow for the Suzuki coupling reaction.
Data Presentation
The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids based on literature data for structurally similar compounds. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 4 | 2-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | 100 | 24 | 70-85 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | 16 | 80-90 |
| 6 | Naphthalene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 85-95 |
Concluding Remarks
This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, providing access to a diverse range of 2-(2-ethoxyethyl)biaryl derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with challenging substrates. The protocols provided herein serve as a starting point for the development of specific synthetic routes. For any new combination of coupling partners, small-scale reaction optimization is highly recommended to determine the most effective conditions. The resulting biaryl products are valuable intermediates for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene | Benchchem [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formation of (2-(2-Ethoxyethyl)phenyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formation of the Grignard reagent, (2-(2-ethoxyethyl)phenyl)magnesium bromide, from 1-Bromo-2-(2-ethoxyethyl)benzene. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds, a critical step in the development of new pharmaceutical agents.[1] The presence of an ether functionality within the substrate, this compound, requires careful consideration of reaction conditions to ensure successful and high-yield synthesis. These notes offer a comprehensive guide, including a generalized protocol, considerations for reaction optimization, and potential applications in drug development.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are fundamental tools in synthetic organic chemistry.[2] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][2] The resulting organomagnesium compound possesses a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic. This reactivity allows for a vast array of chemical transformations, including reactions with electrophiles such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.
The specific Grignard reagent derived from this compound is of interest due to the presence of the ethoxyethyl side chain. This structural motif is found in various biologically active molecules, and the ability to form the corresponding Grignard reagent opens avenues for the synthesis of complex target molecules in drug discovery and development. The internal ether linkage may also play a role in the stabilization of the Grignard reagent through intramolecular coordination, potentially influencing its reactivity and stability.
Reaction and Mechanism
The formation of (2-(2-ethoxyethyl)phenyl)magnesium bromide proceeds via the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. The reaction is typically carried out under strictly anhydrous conditions using an ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[3]
Reaction Scheme:
Caption: Formation of the Grignard reagent.
Experimental Workflow
Caption: Experimental workflow for Grignard synthesis.
Applications in Drug Development
The (2-(2-ethoxyethyl)phenyl)magnesium bromide reagent is a valuable intermediate for the synthesis of a variety of complex organic molecules. Its utility in drug development lies in its ability to introduce the 2-(2-ethoxyethyl)phenyl moiety into a target structure. This can be achieved through reactions with a wide range of electrophiles:
-
Reaction with Aldehydes and Ketones: Leads to the formation of secondary and tertiary alcohols, respectively. These alcohol functionalities can serve as handles for further chemical modifications or may be part of the final pharmacophore.
-
Reaction with Esters and Acid Chlorides: Results in the formation of tertiary alcohols after double addition, or ketones if the reaction conditions are carefully controlled.
-
Reaction with Nitriles: Affords ketones after hydrolysis of the intermediate imine.
-
Cross-Coupling Reactions: Can participate in transition metal-catalyzed cross-coupling reactions to form biaryl structures or introduce the substituted phenyl ring onto other scaffolds.
The ethoxyethyl group can influence the pharmacokinetic properties of a drug molecule, such as its solubility, metabolic stability, and ability to form hydrogen bonds, making this Grignard reagent a useful building block in medicinal chemistry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer) | Crush the magnesium turnings in situ with a dry glass rod. Add a few drops of 1,2-dibromoethane as an initiator. |
| Wet glassware or solvent | Ensure all glassware is rigorously dried and use freshly opened anhydrous solvent. | |
| Low yield of Grignard reagent | Incomplete reaction | Extend the reaction time or gently heat the mixture. |
| Wurtz coupling side reaction | Add the aryl bromide solution slowly to maintain a low concentration in the reaction mixture. | |
| Formation of biphenyl byproduct | Homocoupling of the Grignard reagent | This is a common side reaction, especially at higher temperatures. Slower addition of the halide can minimize this. |
Conclusion
The formation of (2-(2-ethoxyethyl)phenyl)magnesium bromide is a feasible and valuable transformation for synthetic chemists, particularly in the field of drug development. While specific yield data is not prevalent in the literature, a robust protocol can be developed based on established methods for analogous aryl Grignard reagents. Careful attention to anhydrous conditions and magnesium activation are paramount for success. The resulting Grignard reagent provides a versatile platform for the introduction of the 2-(2-ethoxyethyl)phenyl group, enabling the synthesis of novel and complex molecular architectures for biological evaluation.
References
Application Notes: 1-Bromo-2-(2-ethoxyethyl)benzene as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1-Bromo-2-(2-ethoxyethyl)benzene as a key intermediate in the synthesis of pharmaceutical compounds. This versatile building block is particularly amenable to carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable precursor for a range of molecular scaffolds. This document provides a hypothetical application in the synthesis of a novel SGLT2 inhibitor analogue, alongside detailed experimental protocols.
Introduction
This compound is an aromatic compound featuring a bromo substituent and an ethoxyethyl group on a benzene ring. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the ethoxyethyl chain can be a key pharmacophoric element or a precursor for further functionalization. Its structural motifs are found in various biologically active molecules, and its application as an intermediate can be inferred from the synthesis of structurally related drugs. For instance, the synthesis of the SGLT2 inhibitor Dapagliflozin utilizes the intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, highlighting the importance of the bromophenyl moiety in the synthesis of this class of drugs.[1][2]
This document outlines a potential application of this compound in the synthesis of a novel analogue of Dapagliflozin, a medication used to treat type 2 diabetes.
Application: Synthesis of a Dapagliflozin Analogue
This compound can serve as a key starting material for the synthesis of Dapagliflozin analogues, where the ethoxyethyl group can modulate the pharmacokinetic properties of the final compound. The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to form the C-aryl glucoside core, a common feature of SGLT2 inhibitors.
Table 1: Summary of a Representative Suzuki-Miyaura Cross-Coupling Reaction
| Parameter | Value |
| Reactants | This compound, Boronic acid derivative of a protected glucose moiety |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a C-Aryl Glucoside Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable boronic acid derivative of a protected glucose.
Materials:
-
This compound
-
Protected glucose boronic acid derivative
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), the protected glucose boronic acid derivative (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a 4:1 mixture of toluene and deionized water (20 mL).
-
Fit the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and wash it with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired C-aryl glucoside intermediate.
Visualizations
Diagram 1: Synthetic Workflow for a Dapagliflozin Analogue
Caption: Synthetic workflow for a Dapagliflozin analogue.
Diagram 2: Logical Relationship of Key Reaction Components
Caption: Key components of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for 1-Bromo-2-(2-ethoxyethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(2-ethoxyethyl)benzene is a versatile synthetic intermediate possessing an aryl bromide moiety, a key functional group for a variety of powerful cross-coupling reactions. The presence of the ortho-(2-ethoxyethyl) group can influence the steric and electronic properties of the molecule, offering unique opportunities in the synthesis of complex organic architectures. This document provides a detailed overview of the potential applications of this compound in organic synthesis, including detailed protocols for key transformations and illustrative data from analogous systems. Due to the limited availability of specific experimental data for this exact compound, the provided protocols are based on well-established methodologies for structurally related aryl bromides.
Plausible Synthetic Route
Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 2-bromophenol can be alkylated with 1-bromo-2-ethoxyethane under basic conditions to yield the target molecule.
Step 2: Bromination of a Precursor. An alternative route could involve the bromination of a suitable precursor, such as 2-(2-ethoxyethyl)phenol.
A diagram of the proposed primary synthetic route is provided below.
Caption: Plausible synthesis of this compound.
Key Applications in Organic Synthesis
The aryl bromide functionality in this compound is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds. This compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura coupling of this compound.
The Heck reaction allows for the arylation of alkenes. This compound can react with various alkenes in the presence of a palladium catalyst and a base to form substituted styrenes or other vinylarenes.
Caption: Heck reaction involving this compound.
This reaction is a cornerstone for the synthesis of arylamines. This compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine ligand, and a base.
Caption: Buchwald-Hartwig amination of this compound.
Grignard Reagent Formation and Subsequent Reactions
This compound can be converted into its corresponding Grignard reagent by reacting with magnesium metal. This organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.
Caption: Formation and reaction of the Grignard reagent.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers. This compound can be reacted with phenols to synthesize unsymmetrical diaryl ethers, which are important structural motifs in many biologically active molecules.
Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using 1-Bromo-2-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The carbon-carbon bond connecting the two aryl rings provides a unique three-dimensional arrangement that can facilitate interactions with biological targets.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials.[3][4] This application note provides a detailed protocol for the synthesis of a biaryl compound, 2-(2-ethoxyethyl)-1,1'-biphenyl, using 1-Bromo-2-(2-ethoxyethyl)benzene and phenylboronic acid via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is based on established general procedures for Suzuki-Miyaura couplings of ortho-substituted aryl bromides.[3][5][6]
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) (5 mL) and water (1 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(2-ethoxyethyl)-1,1'-biphenyl.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-(2-ethoxyethyl)-1,1'-biphenyl.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Yield (%) |
| This compound | C₁₀H₁₃BrO | 229.11 | 1.0 | 1.0 | - |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 | - |
| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.03 | 0.03 | - |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 2.0 | - |
| 2-(2-ethoxyethyl)-1,1'-biphenyl | C₁₆H₁₈O | 226.31 | - | - | 85 (Hypothetical) |
Visualizations
Experimental Workflow:
The following diagram illustrates the step-by-step workflow for the synthesis of 2-(2-ethoxyethyl)-1,1'-biphenyl.
Caption: Experimental workflow for the synthesis of 2-(2-ethoxyethyl)-1,1'-biphenyl.
Potential Signaling Pathway Application:
Biaryl-containing small molecules have been developed as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which is a key target in cancer immunotherapy.[7][8] The following diagram illustrates a simplified representation of this signaling pathway and the potential role of a biaryl inhibitor.
Caption: Simplified PD-1/PD-L1 signaling pathway and the inhibitory action of a biaryl compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient method for the synthesis of biaryls from readily available starting materials like this compound. The protocol described herein offers a reliable pathway to generate novel biaryl structures that can be further evaluated for their potential applications in drug discovery and materials science. The mild conditions and tolerance of various functional groups make this a highly valuable transformation in modern organic synthesis.
References
- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck Coupling Reactions Involving 1-Bromo-2-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing Heck coupling reactions with the substrate 1-Bromo-2-(2-ethoxyethyl)benzene. Due to the limited availability of specific literature examples for this particular substrate, the following protocols are based on established methodologies for Heck reactions involving ortho-substituted aryl bromides, particularly those with alkoxy substituents. These notes are intended to serve as a comprehensive guide for developing robust and efficient coupling procedures.
Introduction to Heck Coupling Reactions
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including substituted olefins, which are prevalent in pharmaceuticals, natural products, and advanced materials.[3] The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the active catalyst.[2]
The substrate, this compound, presents a unique case for the Heck reaction. The presence of an ortho-substituent can influence the reaction's efficiency and selectivity due to steric hindrance. However, the ether linkage in the ethoxyethyl group is generally stable under typical Heck conditions.
Data Presentation: General Conditions for Heck Coupling of Aryl Bromides
The following table summarizes typical conditions for the Heck coupling of aryl bromides with various alkenes, such as styrenes and acrylates. These ranges can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Typical Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, [Pd(PPh₃)₄] | Pd(OAc)₂ is a common and cost-effective choice. |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are preferred for efficiency and cost. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, phosphine-free | Phosphine ligands can improve catalyst stability and activity. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃, KOAc | The choice of base can significantly impact the reaction outcome.[4] |
| Solvent | DMF, DMAc, NMP, Toluene, Acetonitrile | High-boiling polar aprotic solvents are commonly used. |
| Temperature | 80 - 150 °C | Higher temperatures are often required for less reactive aryl bromides.[4] |
| Alkene | Styrene, acrylates, acrylonitriles | Electron-deficient alkenes are generally more reactive. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for completion. |
Mandatory Visualization
General Heck Coupling Reaction Workflow
Caption: A generalized workflow for a typical Heck coupling experiment.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
The following are representative protocols for the Heck coupling of an aryl bromide with styrene and an acrylate, which can be adapted for this compound.
Protocol 1: Heck Coupling of this compound with Styrene
This protocol is adapted from general procedures for the Heck arylation of styrenes.[5][6]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Add anhydrous DMF (e.g., 5 mL per 1 mmol of aryl bromide).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 eq), styrene (1.2 eq), and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Heck Coupling of this compound with Ethyl Acrylate
This protocol is based on standard procedures for the Heck reaction with acrylates.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (e.g., 4 mL per 1 mmol of aryl bromide).
-
Add ethyl acrylate (1.5 eq) and triethylamine (2.0 eq).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (e.g., 1 mol%) and tri(o-tolyl)phosphine (e.g., 2 mol%) in a small amount of acetonitrile.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to reflux (approximately 82 °C for acetonitrile) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-18 hours).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Concluding Remarks
The provided protocols offer a solid foundation for developing successful Heck coupling reactions with this compound. Researchers should note that optimization of the catalyst system, base, solvent, and temperature will likely be necessary to achieve high yields and selectivity for specific alkene coupling partners. Careful monitoring of the reaction progress is crucial for determining the optimal reaction time and minimizing the formation of byproducts. The principles and methodologies outlined in these application notes are intended to empower researchers in the efficient synthesis of novel compounds for various applications in chemistry and drug discovery.
References
- 1. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. biolmolchem.com [biolmolchem.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-Bromo-2-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(2-ethoxyethyl)benzene is a substituted aromatic compound with two key functional groups: a bromo group on the benzene ring and an ethoxyethyl side chain. These features make it a potentially versatile starting material for the synthesis of various heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and functional materials. The bromo substituent is amenable to a wide range of cross-coupling reactions and metal-halogen exchange, providing a handle for C-C, C-N, and C-O bond formation. The ethoxyethyl side chain can be chemically modified to participate in intramolecular cyclization reactions to form fused ring systems.
This document outlines proposed synthetic protocols for the preparation of key heterocyclic cores, including benzofurans and indoles, starting from this compound. While direct literature for these specific transformations is limited, the following protocols are based on well-established synthetic methodologies for analogous substrates.
Proposed Synthesis of Benzofuran
The synthesis of a benzofuran ring from this compound can be envisioned through a multi-step sequence involving the modification of the ethoxyethyl side chain to facilitate an intramolecular cyclization. A plausible route involves ether cleavage, oxidation, and a subsequent intramolecular Heck reaction.
Experimental Protocol: Multi-step Benzofuran Synthesis
Step 1: Ether Cleavage to 2-(2-Bromophenyl)ethanol
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), cool the mixture to 0 °C in an ice bath.
-
Slowly add boron tribromide (BBr₃, 1.5 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2-bromophenyl)ethanol.
Step 2: Oxidation to 2-(2-Bromophenyl)acetaldehyde
-
Dissolve the 2-(2-bromophenyl)ethanol (1.0 eq) in anhydrous DCM (0.1 M).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution carefully under reduced pressure to obtain crude 2-(2-bromophenyl)acetaldehyde, which should be used immediately in the next step due to its potential instability.
Step 3: Intramolecular Heck Cyclization to Benzofuran
-
To a solution of the crude 2-(2-bromophenyl)acetaldehyde (1.0 eq) in a suitable solvent such as DMF or acetonitrile (0.05 M), add a palladium catalyst like Pd(OAc)₂ (5 mol%) and a phosphine ligand such as P(o-tolyl)₃ (10 mol%).
-
Add a base, for example, triethylamine (Et₃N, 2.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the final benzofuran product.
Data Summary: Benzofuran Synthesis
| Step | Reaction | Key Reagents | Catalyst/Conditions | Typical Yield (%) | Reaction Time (h) |
| 1 | Ether Cleavage | BBr₃, DCM | 0 °C to RT | 80 - 90 | 4 - 6 |
| 2 | Oxidation | Dess-Martin Periodinane, DCM | RT | 70 - 85 (crude) | 2 - 3 |
| 3 | Intramolecular Heck | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 80 - 100 °C | 60 - 75 | 12 - 24 |
Note: Yields are estimates based on similar transformations reported in the literature and are subject to optimization.
Visualization of Benzofuran Synthesis Workflow
Caption: Proposed synthetic workflow for Benzofuran.
Proposed Synthesis of Indole
Synthesizing an indole ring requires the introduction of a nitrogen atom onto the benzene ring, followed by cyclization. A potential strategy involves an initial Buchwald-Hartwig amination, followed by modification of the side chain and a subsequent cyclization reaction.
Experimental Protocol: Multi-step Indole Synthesis
Step 1: Buchwald-Hartwig Amination
-
In a sealed tube, combine this compound (1.0 eq), a nitrogen source such as ammonia (as a solution in dioxane) or an amine equivalent like benzophenone imine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Add a base, such as sodium tert-butoxide (NaOt-Bu, 1.5 eq), and anhydrous toluene (0.1 M).
-
Seal the tube and heat the mixture to 100-110 °C for 12-18 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
If benzophenone imine was used, hydrolyze the resulting imine with aqueous acid (e.g., 1M HCl) to yield 2-(2-ethoxyethyl)aniline.
-
Purify by column chromatography.
Step 2: Side Chain Oxidation to an Aldehyde
-
Protect the amino group of 2-(2-ethoxyethyl)aniline, for example, by reacting with acetic anhydride to form the corresponding acetamide.
-
Perform an ether cleavage on the protected aniline using BBr₃ as described in the benzofuran synthesis (Step 1).
-
Oxidize the resulting alcohol to an aldehyde using Dess-Martin periodinane as described previously (Benzofuran synthesis, Step 2).
Step 3: Reductive Cyclization to Indole
-
Deprotect the acetamide (e.g., using aqueous HCl or NaOH).
-
Subject the resulting amino aldehyde to reductive cyclization conditions. A common method is the Leimgruber-Batcho indole synthesis, though here we adapt the principle for an intramolecular cyclization. A reduction, for instance with Sodium borohydride (NaBH₄), followed by an acid-catalyzed cyclization and dehydration could yield the indole.
-
Alternatively, a transition-metal-catalyzed process could be employed. Dissolve the amino aldehyde in a solvent like toluene, add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a transition metal catalyst, and heat to promote cyclization.
-
After the reaction is complete, perform an aqueous workup, extract the product, and purify by column chromatography.
Data Summary: Indole Synthesis
| Step | Reaction | Key Reagents | Catalyst/Conditions | Typical Yield (%) | Reaction Time (h) |
| 1 | Buchwald-Hartwig Amination | Benzophenone imine, NaOt-Bu | Pd₂(dba)₃, Xantphos, 110 °C | 70 - 85 | 12 - 18 |
| 2a | N-Protection | Acetic anhydride | RT | 90 - 98 | 1 - 2 |
| 2b | Ether Cleavage & Oxidation | BBr₃ then DMP | 0 °C to RT | 65 - 80 (over 2 steps) | 6 - 9 |
| 3 | Deprotection & Cyclization | HCl then heat or catalyst | Varies | 50 - 70 | 8 - 16 |
Note: Yields are estimates based on similar transformations reported in the literature and are subject to optimization.
Visualization of Indole Synthesis Pathway
Caption: Proposed synthetic pathway for Indole.
Disclaimer: The protocols and data presented herein are proposed synthetic routes based on established chemical principles and analogous reactions. These methods have not been experimentally validated for the specific starting material, this compound. Researchers should conduct their own optimization and characterization of all intermediates and final products. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for 1-Bromo-2-(2-ethoxyethyl)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-Bromo-2-(2-ethoxyethyl)benzene as a novel building block in the development of advanced organic materials. The protocols offer detailed experimental procedures for its incorporation into functional materials for applications in organic electronics.
Introduction to this compound
This compound is an organobromine compound with a unique combination of a reactive bromo group on an aromatic ring and a flexible ethoxyethyl side chain. This structure makes it a promising candidate for the synthesis of new materials with tailored properties. The bromo group serves as a versatile handle for various cross-coupling reactions, enabling the construction of conjugated polymer backbones or the synthesis of complex organic small molecules. The ethoxyethyl group can enhance the solubility and processability of the resulting materials, which is a critical aspect in the fabrication of organic electronic devices.
Chemical Structure:
Potential Applications in Materials Science
Based on its chemical structure, this compound is a promising precursor for several classes of materials:
-
Conductive Polymers: The molecule can be used as a monomer in polymerization reactions to create novel conductive polymers. The resulting polymers may exhibit improved solubility in organic solvents, facilitating their processing into thin films for electronic applications.[1][2]
-
Organic Light-Emitting Diodes (OLEDs): It can be a key starting material for the synthesis of host materials, emitting materials, or charge-transporting materials for OLEDs. The ethoxyethyl group can influence the morphology of the thin films, potentially leading to improved device efficiency and stability.[3][4][5][6]
-
Organic Solar Cells (OSCs): This compound can be used to synthesize donor or acceptor materials for the active layer of organic solar cells. The side chain can be leveraged to tune the energy levels and the nanoscale morphology of the bulk heterojunction, which are critical for high-performance solar cells.[7][8]
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Conductive Polymer via Suzuki Polycondensation
This protocol describes a general method for the synthesis of a soluble conductive polymer using this compound as a monomer.
Reaction Scheme:
(Aryl-Br) + (Aryl'-B(OR)2) --[Pd catalyst, base]--> (Aryl-Aryl')n
Materials:
-
This compound
-
A suitable bis(boronic acid) or bis(boronic ester) comonomer (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., aqueous potassium carbonate)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a condenser and a magnetic stirrer, add this compound (1 equivalent), the diboronic acid comonomer (1 equivalent), and the palladium catalyst (0.02 equivalents).
-
Solvent and Base Addition: Add toluene to the flask, followed by a 2M aqueous solution of potassium carbonate (4 equivalents).
-
Degassing: Degas the mixture by bubbling argon through it for 30 minutes to remove any dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing methanol. The polymer will precipitate.
-
Purification: Filter the precipitated polymer and wash it sequentially with deionized water, acetone, and methanol to remove any unreacted monomers, catalyst residues, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C overnight.
Hypothetical Data Summary:
| Property | Expected Value |
| Yield | 75-85% |
| Number Average Mol. Wt. (Mn) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Electrical Conductivity (doped) | 10⁻³ - 10⁻¹ S/cm |
| Solubility | Soluble in THF, Chloroform |
Protocol 2: Synthesis of a Hypothetical Small Molecule for OLEDs via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a potential hole-transporting material for OLEDs using this compound.
Reaction Scheme:
(Aryl-Br) + (Aryl'-NH2) --[Pd catalyst, base, ligand]--> (Aryl-NH-Aryl')
Materials:
-
This compound
-
A suitable aromatic amine (e.g., carbazole)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Toluene
-
Dichloromethane
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the aromatic amine (1.2 equivalents), the palladium catalyst (0.01 equivalents), the ligand (0.02 equivalents), and the base (1.5 equivalents).
-
Solvent Addition and Degassing: Add anhydrous toluene to the flask and degas the mixture with argon for 20 minutes.
-
Reaction: Heat the mixture to 110°C and stir under an argon atmosphere for 24 hours.
-
Workup: After cooling, quench the reaction with water and extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the final product by NMR and mass spectrometry.
Hypothetical Data Summary:
| Property | Expected Value |
| Yield | 60-75% |
| Purity (by HPLC) | >99.5% |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 to -5.6 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.2 eV |
| Glass Transition Temperature (Tg) | 80-100 °C |
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Structure-property-application relationships.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. ossila.com [ossila.com]
- 7. Rational molecular and device design enables organic solar cells approaching 20% efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: A Detailed Protocol for the Regioselective Bromination of (2-Ethoxyethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the electrophilic aromatic bromination of (2-ethoxyethyl)benzene. Brominated aromatic compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The procedure herein details a method utilizing bromine and a Lewis acid catalyst to achieve regioselective bromination, primarily at the para position, guided by the ortho, para-directing nature of the alkyl substituent. This protocol includes a step-by-step methodology, reagent quantification, safety precautions, and purification techniques.
Introduction
Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry used to functionalize aromatic rings.[1][2] The bromination of benzene derivatives is a key transformation, yielding aryl bromides that serve as versatile precursors for cross-coupling reactions, Grignard reagents, and other complex molecular architectures. The regiochemical outcome of the substitution is dictated by the electronic properties of the substituent already present on the benzene ring.[3][4]
The (2-ethoxyethyl) group on the benzene ring is an electron-donating group (EDG) due to its alkyl nature.[3] Consequently, it acts as an activating group and directs incoming electrophiles to the ortho and para positions.[5][6] Due to potential steric hindrance from the substituent, the para-brominated product is often favored. This protocol employs liquid bromine (Br₂) in the presence of a ferric bromide (FeBr₃) catalyst, which polarizes the bromine molecule to generate a potent electrophile necessary for the reaction to proceed.[7]
Chemical Reaction Scheme
The overall reaction involves the substitution of a hydrogen atom on the aromatic ring of (2-ethoxyethyl)benzene with a bromine atom.
Figure 1. Bromination of (2-ethoxyethyl)benzene.
Materials and Equipment
Materials:
| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Hazards |
| (2-Ethoxyethyl)benzene | C₁₀H₁₄O | 150.22 | 622-30-0 | Irritant |
| Bromine (Br₂) | Br₂ | 159.81 | 7726-95-6 | Toxic, Corrosive, Oxidizer |
| Ferric Bromide (FeBr₃) | FeBr₃ | 295.56 | 10031-26-2 | Corrosive, Moisture Sensitive |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | Low Hazard |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Low Hazard |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Low Hazard |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | 7631-86-9 | Irritant (dust) |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol
This procedure is based on a 10.0 mmol scale of the starting material.
4.1. Reaction Setup
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the setup from atmospheric moisture with a calcium chloride drying tube.
-
In the flask, dissolve (2-ethoxyethyl)benzene (1.50 g, 10.0 mmol) in 50 mL of dichloromethane (CH₂Cl₂).
-
Add anhydrous ferric bromide (FeBr₃) (148 mg, 0.5 mmol, 0.05 eq.) to the solution. The mixture may turn dark.
-
Cool the flask to 0 °C using an ice bath.
4.2. Bromine Addition
-
In the dropping funnel, prepare a solution of bromine (Br₂) (0.56 mL, 1.76 g, 11.0 mmol, 1.1 eq.) in 10 mL of dichloromethane.
-
Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature at 0 °C. A color change and evolution of HBr gas (caution!) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
4.3. Work-up and Extraction
-
Cool the reaction mixture again to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. The dark color should dissipate.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with:
-
50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove HBr.
-
50 mL of water.
-
50 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
4.4. Purification
-
Purify the crude oil by flash column chromatography on silica gel.
-
Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient (e.g., 99:1), to separate the product isomers.
-
Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield the purified 1-bromo-4-(2-ethoxyethyl)benzene as a colorless oil.
Data Presentation
Table 1: Reagent and Reaction Parameters
| Parameter | Value | Moles (mmol) | Equivalents |
| (2-Ethoxyethyl)benzene | 1.50 g | 10.0 | 1.0 |
| Bromine (Br₂) | 1.76 g (0.56 mL) | 11.0 | 1.1 |
| Ferric Bromide (FeBr₃) | 148 mg | 0.5 | 0.05 |
| Dichloromethane (Solvent) | 60 mL | - | - |
| Reaction Temperature | 0 °C to RT | - | - |
| Reaction Time | 2-4 hours | - | - |
| Expected Yield (Approx.) | 75-85% | - | - |
Table 2: Physicochemical Properties
| Compound | Formula | MW ( g/mol ) | Appearance | Expected Boiling Point |
| (2-Ethoxyethyl)benzene | C₁₀H₁₄O | 150.22 | Colorless Liquid | ~215 °C |
| 1-Bromo-4-(2-ethoxyethyl)benzene | C₁₀H₁₃BrO | 229.11 | Colorless Oil | >250 °C |
Safety Precautions
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns upon contact. All manipulations must be performed in a well-ventilated chemical fume hood. Have a neutralizing agent (e.g., sodium thiosulfate solution) readily available in case of spills.
-
Ferric Bromide (FeBr₃): Corrosive and reacts with moisture. Handle in a dry environment.
-
Dichloromethane (CH₂Cl₂): A suspected carcinogen and volatile solvent. Avoid inhalation and skin contact.
-
The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the apparatus is properly vented into a fume hood or connected to a gas trap.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Visualizations
Figure 2. Workflow for the bromination of (2-ethoxyethyl)benzene.
Figure 3. Simplified mechanism for electrophilic aromatic bromination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. cognitoedu.org [cognitoedu.org]
- 5. Directing Effects | ChemTalk [chemistrytalk.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
Application Note and Protocol: Laboratory Scale Synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. The protocol starts from the commercially available 2-(2-bromophenyl)ethanol and involves its reaction with an ethylating agent in the presence of a strong base. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science as a building block for more complex molecules. Its synthesis can be efficiently achieved through the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. In this protocol, the alkoxide is generated in situ from 2-(2-bromophenyl)ethanol using a strong base, followed by reaction with an ethylating agent.
Overall Reaction Scheme
Experimental Protocol
Materials and Reagents
-
2-(2-Bromophenyl)ethanol (C₈H₉BrO, MW: 201.06 g/mol )[1][2][3]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(2-bromophenyl)ethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous THF.
-
-
Formation of the Alkoxide:
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
-
Etherification:
-
Cool the reaction mixture back to 0 °C.
-
Add ethyl bromide or ethyl iodide (1.5 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated to reflux if necessary to drive it to completion.[4]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl acetate 9:1). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Characterization:
-
Collect the fractions containing the pure product and concentrate them to obtain this compound as a colorless oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (for 10 mmol scale) |
| 2-(2-Bromophenyl)ethanol | C₈H₉BrO | 201.06 | 1.0 | 2.01 g |
| Sodium Hydride (60%) | NaH | 24.00 | 1.2 | 0.48 g |
| Ethyl Bromide | C₂H₅Br | 108.97 | 1.5 | 1.63 g (1.12 mL) |
| Anhydrous THF | C₄H₈O | 72.11 | - | 50 mL |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Williamson ether synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-2-(2-ethoxyethyl)benzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-(2-ethoxyethyl)benzene. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials such as 1-bromo-2-ethylbenzene or 2-(2-ethoxyethyl)phenol, byproducts from the bromination or etherification steps, and residual solvents.[1] Depending on the synthetic route, you might also encounter over-brominated species or products of side reactions involving the ethoxyethyl group.[1]
Q2: My purified this compound sample is colored. What could be the cause and how can I remove the color?
Colored impurities often arise from trace amounts of oxidized or polymeric byproducts. Activated carbon treatment followed by filtration can be effective in removing some colored impurities. If the color persists, column chromatography is a recommended purification step.
Q3: How can I effectively remove unreacted 1-bromo-2-ethylbenzene from my product?
Fractional distillation under reduced pressure is often the most effective method for separating this compound from the more volatile 1-bromo-2-ethylbenzene. The boiling point of 1-bromo-2-ethylbenzene is approximately 199 °C at atmospheric pressure.[2] The boiling point of the target compound is expected to be significantly higher due to the ethoxyethyl group. Alternatively, column chromatography with a suitable solvent system can also provide good separation.
Q4: What analytical techniques are recommended to assess the purity of this compound?
To accurately determine the purity, a combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | - Incomplete reaction. - Product loss during extraction or washing steps. - Inefficient separation during chromatography or distillation. | - Monitor the reaction progress by TLC or GC to ensure completion. - Minimize the number of extraction and washing steps, and ensure proper phase separation. - Optimize the purification protocol (e.g., adjust solvent gradient for chromatography, use a more efficient distillation column). |
| Presence of multiple spots on TLC after column chromatography | - Co-elution of impurities with the product. - Decomposition of the product on the silica gel. | - Adjust the polarity of the eluent system for better separation. A less polar solvent system may be required. - Consider using a different stationary phase, such as alumina. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes prevent the degradation of sensitive compounds. |
| Product appears as an oil when recrystallization is attempted | - The compound has a low melting point or is an oil at room temperature. - Presence of impurities that are depressing the melting point. | - If the compound is an oil, purification by chromatography or distillation is more appropriate. - Try different solvent systems for recrystallization. If the product still oils out, purify by another method first to remove impurities and then attempt recrystallization again. |
| Inconsistent NMR spectra | - Presence of residual solvents. - Sample degradation. | - Ensure the sample is thoroughly dried under vacuum to remove any residual purification solvents. - Store the purified compound under an inert atmosphere and at a low temperature to prevent degradation. |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)[3]
-
Hexane (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Recommended Solvent Systems for Column Chromatography:
| Solvent System (Hexane:Ethyl Acetate) | Application |
| 98:2 | Eluting non-polar impurities. |
| 95:5 to 90:10 | Eluting the target compound, this compound. |
| 80:20 | Eluting more polar impurities. |
Purification Workflow
Caption: General purification workflow for this compound.
References
common side reactions in the synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common laboratory-scale synthesis is the Williamson ether synthesis. This method involves the deprotonation of 2-(2-bromophenyl)ethanol to form an alkoxide, which is then reacted with an ethylating agent like ethyl bromide or ethyl iodide.
Q2: Which base is most effective for the deprotonation of 2-(2-bromophenyl)ethanol?
A2: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this deprotonation, as it irreversibly forms the alkoxide and hydrogen gas. Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can also be used, but may result in an equilibrium that does not favor complete alkoxide formation, potentially lowering the yield.
Q3: What are the best solvents for this synthesis?
A3: Anhydrous polar aprotic solvents are ideal. Tetrahydrofuran (THF) and dimethylformamide (DMF) are excellent choices as they effectively solvate the alkoxide without participating in the reaction.
Q4: Can I use a tertiary alkyl halide as the alkylating agent in a Williamson ether synthesis?
A4: It is not recommended. Tertiary alkyl halides are prone to elimination reactions, especially in the presence of a strong base like an alkoxide, which would lead to the formation of alkenes as a major side product instead of the desired ether.[1]
Troubleshooting Guide
Problem: Low or no yield of the desired product.
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Possible Cause 1: Incomplete deprotonation of the starting alcohol.
-
Solution: Ensure a strong enough base (like NaH) is used in a slight molar excess. If using weaker bases, consider using a phase-transfer catalyst to improve reactivity.
-
-
Possible Cause 2: Presence of water in the reaction.
-
Possible Cause 3: Ineffective alkylating agent.
-
Solution: The reactivity of alkyl halides follows the trend I > Br > Cl.[4] If using ethyl chloride, consider switching to ethyl bromide or ethyl iodide for a faster reaction.
-
Problem: Significant amount of an alkene byproduct is observed.
-
Possible Cause: E2 elimination is competing with the SN2 reaction.
Problem: Unreacted starting alcohol is recovered.
-
Possible Cause 1: Insufficient amount of base.
-
Solution: Use at least one full equivalent of base, preferably a slight excess (e.g., 1.1 equivalents), to ensure complete deprotonation of the alcohol.
-
-
Possible Cause 2: The reaction temperature is too low or the reaction time is too short.
-
Solution: While lower temperatures can reduce side reactions, the reaction may proceed too slowly. Consider increasing the temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol describes a representative synthesis on a laboratory scale.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| 2-(2-Bromophenyl)ethanol | 201.06 | ~1.45 | 10.0 | 2.01 g |
| Sodium Hydride (60% disp.) | 24.00 | ~0.92 | 11.0 | 0.44 g |
| Ethyl Bromide | 108.97 | 1.46 | 12.0 | 0.89 mL |
| Anhydrous THF | - | 0.889 | - | 50 mL |
| Saturated NH4Cl (aq) | - | - | - | As needed |
| Diethyl Ether | - | 0.713 | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous MgSO4 | - | - | - | As needed |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol).
-
Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane washings.
-
Add anhydrous THF (30 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(2-bromophenyl)ethanol (2.01 g, 10.0 mmol) in anhydrous THF (20 mL) to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Re-cool the mixture to 0 °C and add ethyl bromide (0.89 mL, 12.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated to reflux if TLC analysis shows slow conversion.
-
After the reaction is complete (as monitored by TLC), cool the flask in an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and add diethyl ether.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis pathway for this compound.
Common Side Reactions
Caption: Competing SN2 (desired) and E2 (side reaction) pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Bromo-2-(2-ethoxyethyl)benzene synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, likely via a Williamson ether synthesis pathway.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. The primary suspected causes include incomplete deprotonation of the starting alcohol, competing elimination reactions, and suboptimal reaction conditions.[1][2][3]
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Incomplete Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide from an alcohol. If the base used is not strong enough or is used in insufficient quantity, the starting alcohol will not be fully deprotonated, leading to a lower concentration of the nucleophile and consequently a lower yield.
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Competing Elimination (E2) Reaction: Since alkoxides are strong bases, they can promote an E2 elimination reaction with the ethyl halide, especially if the reaction temperature is too high. This side reaction produces ethene and the starting alcohol, reducing the amount of the desired ether product.[1][2][3]
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Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and the prevalence of side reactions. Polar aprotic solvents are generally preferred for SN2 reactions like the Williamson ether synthesis.[4]
To address low yields, consider the following optimization strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a strong base like Sodium Hydride (NaH). | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[5] |
| Solvent | Employ a polar aprotic solvent such as DMF or DMSO. | These solvents solvate the cation of the alkoxide but not the anion, increasing the nucleophilicity of the alkoxide and favoring the SN2 pathway.[4] |
| Temperature | Maintain a moderate reaction temperature. | Higher temperatures can favor the competing E2 elimination reaction. The optimal temperature should be determined empirically.[3] |
| Alkyl Halide | Use ethyl iodide or ethyl bromide. | Iodide and bromide are good leaving groups, facilitating the SN2 reaction. |
Q2: I am observing the formation of a significant amount of an alkene byproduct. How can I minimize this?
A2: The formation of an alkene, in this case, ethene, is a strong indication that the E2 elimination reaction is competing with the desired SN2 substitution.[1][2][3] This is a common side reaction in Williamson ether synthesis, particularly when using a strong base.
To minimize the elimination byproduct, you can implement the following adjustments:
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Lower the Reaction Temperature: The E2 reaction has a higher activation energy than the SN2 reaction, making it more sensitive to temperature changes. Lowering the reaction temperature will decrease the rate of the elimination reaction more significantly than the substitution reaction.
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Use a Less Hindered Base (if applicable): While a strong base is necessary, extremely bulky bases can favor elimination. However, for the deprotonation of a primary alcohol, this is less of a concern.
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Choice of Alkyl Halide: While both ethyl bromide and ethyl iodide are suitable, ensure they are used in an appropriate molar ratio (a slight excess of the alkyl halide is often used).
Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the cause?
A3: A stalled reaction can be due to several factors, including poor quality of reagents or insufficient activation of the nucleophile.
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Moisture Contamination: The alkoxide intermediate is a very strong base and will be quenched by any protic solvent, including water. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
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Poor Quality of Sodium Hydride: Sodium hydride can be deactivated by improper storage. It is crucial to use fresh, high-quality NaH.
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Insufficient Mixing: If the reaction mixture is not adequately stirred, the reactants may not come into sufficient contact, leading to an incomplete reaction.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: Purification of this compound typically involves removing unreacted starting materials, the base, and any byproducts.
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Work-up: After the reaction is complete, a standard aqueous work-up is necessary to quench any remaining base and remove inorganic salts.
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Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate.
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Chromatography: Column chromatography on silica gel is an effective method for separating the desired ether from non-polar byproducts and any remaining starting alcohol.
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Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most straightforward and common method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of 2-(2-bromophenyl)ethanol with a strong base to form the corresponding alkoxide, followed by an SN2 reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide).
Q2: What are the key starting materials for this synthesis?
A2: The key starting materials are:
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2-(2-bromophenyl)ethanol
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A strong base (e.g., Sodium Hydride, NaH)
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An ethyl halide (e.g., Ethyl Bromide, EtBr, or Ethyl Iodide, EtI)
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Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
Q3: What are the potential side reactions to be aware of?
A3: The main side reaction of concern is the E2 elimination of the ethyl halide, which is promoted by the basic alkoxide.[1][2][3] This results in the formation of ethene gas and the regeneration of the starting alcohol. In the case of using a phenoxide as a nucleophile, C-alkylation can sometimes compete with the desired O-alkylation, though this is not directly applicable to the synthesis from 2-(2-bromophenyl)ethanol.[2][4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding.
Experimental Protocols
Proposed Synthesis of this compound via Williamson Ether Synthesis
Materials:
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2-(2-bromophenyl)ethanol
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Sodium hydride (60% dispersion in mineral oil)
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Ethyl bromide
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(2-bromophenyl)ethanol (1.0 eq).
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Dissolve the alcohol in anhydrous DMF.
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Under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Cool the mixture back to 0 °C and add ethyl bromide (1.2 eq) dropwise via the dropping funnel.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extract the mixture with diethyl ether (3 x volume of DMF).
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Wash the combined organic layers with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Scale-Up of 1-Bromo-2-(2-ethoxyethyl)benzene Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 1-Bromo-2-(2-ethoxyethyl)benzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound suitable for scale-up?
A1: Two common synthetic strategies for preparing this compound at a larger scale are:
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Route A: Williamson Ether Synthesis. This route involves the reaction of 2-bromophenylethanol with an ethylating agent.
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Route B: Grignard Reaction followed by Ethoxylation. This approach starts with 1,2-dibromobenzene to form a Grignard reagent, which then reacts with ethylene oxide, followed by ethylation.
Q2: What are the critical safety concerns when scaling up the production of this compound?
A2: Key safety considerations include:
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Use of Bromine: If elemental bromine is used for bromination, it is highly corrosive and toxic. Proper handling in a well-ventilated area with appropriate personal protective equipment (PPE) is crucial.
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Grignard Reagent Formation: Grignard reagents are highly reactive and pyrophoric. The reaction is exothermic and requires strict control of temperature and moisture.[1]
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Use of Ether Solvents: Diethyl ether and tetrahydrofuran (THF) are commonly used in Grignard reactions and are highly flammable.
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Exothermic Reactions: Both Grignard reagent formation and Williamson ether synthesis can be exothermic. Proper cooling and controlled addition of reagents are necessary to prevent runaway reactions.
Q3: How can I minimize the formation of impurities during scale-up?
A3: Minimizing impurities requires careful control of reaction conditions:
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Inert Atmosphere: For Grignard reactions, maintaining a strictly inert atmosphere (e.g., under nitrogen or argon) is essential to prevent reaction with oxygen and moisture.
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Temperature Control: Overheating can lead to side reactions such as elimination in Williamson ether synthesis or Wurtz-type coupling in Grignard reactions.[2]
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Stoichiometry: Precise control of reactant ratios is critical to avoid unreacted starting materials and the formation of byproducts.
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Purity of Starting Materials: Using high-purity starting materials is crucial to prevent the introduction of impurities that may be difficult to remove later.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Symptoms:
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The overall yield of this compound is significantly lower than expected.
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TLC or GC analysis shows a large amount of unreacted 2-bromophenylethanol.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Deprotonation | Ensure a strong enough base (e.g., sodium hydride) is used and that it is added in a slight excess. Allow sufficient time for the alkoxide to form before adding the ethylating agent. |
| Ineffective Ethylating Agent | Use a more reactive ethylating agent like ethyl iodide or ethyl triflate. Ensure the quality and purity of the agent. |
| Side Reactions (Elimination) | Maintain a lower reaction temperature. Tertiary alkoxides are more prone to elimination.[3] |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC and ensure it is allowed to proceed to completion. Williamson ether synthesis can require several hours of reflux.[3] |
Issue 2: Grignard Reagent Fails to Initiate or is Sluggish
Symptoms:
-
The reaction between magnesium and the aryl halide does not start.
-
The reaction is very slow, with little to no consumption of magnesium.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Magnesium Surface | The magnesium turnings may be coated with an oxide layer.[1] Activate the magnesium by crushing it physically in a dry flask or by adding a small crystal of iodine. |
| Presence of Moisture | All glassware must be rigorously dried, and anhydrous solvents must be used. The presence of water will quench the Grignard reagent.[1] |
| Low Reaction Temperature | While the reaction is exothermic, a small amount of initial heating may be required to initiate it. |
| Purity of Aryl Halide | Ensure the aryl halide is pure and free from any protic impurities. |
Issue 3: Formation of Significant Byproducts in Grignard Reaction
Symptoms:
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GC-MS analysis reveals the presence of biphenyl or other coupling products.
-
The desired product is contaminated with hard-to-remove impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Wurtz-Type Coupling | This can occur if the reaction temperature is too high. Maintain a controlled temperature, often between -10 to 20°C.[2] |
| Reaction with Oxygen | Ensure a robust inert atmosphere is maintained throughout the reaction to prevent oxidation of the Grignard reagent. |
| Reaction with Carbon Dioxide | If the inert gas is not pure, the Grignard reagent can react with CO2 to form a carboxylic acid after workup.[4][5] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
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Preparation: Under an inert atmosphere of nitrogen, add 2-bromophenylethanol to a flask containing anhydrous THF.
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Deprotonation: Cool the solution to 0°C and slowly add sodium hydride (60% dispersion in mineral oil) in portions.
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Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, add ethyl iodide dropwise.
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Reflux: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Quenching: Cool the reaction to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Grignard Route to this compound
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Grignard Formation: In a flame-dried flask under argon, add magnesium turnings and a small crystal of iodine. Add a solution of 1,2-dibromobenzene in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.
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Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent to 0°C. Bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in THF dropwise.
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Workup: After the addition is complete, stir for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extraction and Ethylation: Extract the aqueous layer with diethyl ether. The resulting alcohol can then be ethylated using a standard Williamson ether synthesis protocol as described above.
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Purification: Purify the final product by fractional distillation under reduced pressure.
Visualizations
Caption: Workflow for Williamson Ether Synthesis.
Caption: Troubleshooting Logic for Low Yields.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-Bromo-2-(2-ethoxyethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Bromo-2-(2-ethoxyethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities largely depend on the synthetic route employed. The most probable synthetic pathways involve the Williamson ether synthesis or bromination of a suitable precursor. Potential impurities may include:
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Unreacted Starting Materials:
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2-Bromophenylethanol
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An ethylating agent (e.g., ethyl bromide, diethyl sulfate)
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1-Bromo-2-ethylbenzene
-
-
Side-Reaction Products:
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Over-brominated species (e.g., dibrominated products) on the aromatic ring.
-
Products of elimination reactions, particularly if sterically hindered bases are used in the Williamson ether synthesis.
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C-alkylated byproducts from the Williamson ether synthesis.
-
-
Reagents and Solvents:
-
Residual base (e.g., potassium carbonate, sodium hydride).
-
Residual solvents used in the reaction (e.g., DMF, acetonitrile, THF).
-
Q2: What are the recommended methods for purifying this compound?
The primary methods for the purification of this compound are:
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Fractional Distillation under Vacuum: This is effective for removing non-volatile impurities and some closely boiling organic impurities.
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from structurally similar impurities.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, this method can yield high-purity material.
Q3: What is the expected appearance of pure this compound?
Pure this compound is expected to be a colorless to pale yellow liquid. The presence of significant color may indicate the presence of impurities.
Experimental Protocols & Data
Fractional Distillation
Fractional distillation under reduced pressure is a suitable method for the initial purification of this compound, especially for larger quantities, to remove baseline impurities and residual solvents.
Table 1: Distillation Parameters for Aryl Bromides (Analog Data)
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| 1-Bromo-2-ethylbenzene | 199 | 760 |
| 1-Bromo-2-ethoxybenzene | 221.7 | 760 |
| o-Chlorobromobenzene | 199-201 | 742 |
Experimental Workflow for Fractional Distillation
Caption: Workflow for fractional distillation.
Silica Gel Column Chromatography
Column chromatography is a powerful technique for achieving high purity of this compound by separating it from closely related impurities.
Table 2: Column Chromatography Parameters for Brominated Aromatic Compounds
| Stationary Phase | Eluent System (v/v) | Typical Rf of Product |
| Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (98:2) | ~0.4-0.5 |
| Silica Gel (230-400 mesh) | 100% Hexane | Can be effective for non-polar impurities |
| Silica Gel (230-400 mesh) | Cyclohexane/Ethyl Acetate (98:2) | ~0.4-0.5 |
Note: The optimal eluent system should be determined by thin-layer chromatography (TLC) prior to running the column.
Experimental Workflow for Column Chromatography
Caption: Workflow for silica gel column chromatography.
Recrystallization
For solid crude products, or if the compound can be solidified, recrystallization is an excellent method for achieving high purity.
Table 3: Potential Recrystallization Solvents for Aryl Ethers
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. The compound should be soluble in hot ethanol and insoluble in water. |
| Hexane/Ethyl Acetate | A common mixed solvent system for compounds of intermediate polarity. |
| Toluene/Hexane | Suitable for less polar compounds. |
Note: The ideal recrystallization solvent or solvent pair must be determined experimentally.
Experimental Workflow for Recrystallization
Caption: Workflow for recrystallization.
Troubleshooting Guide
Problem 1: Low recovery after distillation.
| Possible Cause | Solution |
| Product is co-distilling with a lower-boiling impurity. | Use a more efficient fractionating column. Optimize the heating rate to ensure slow and steady distillation. |
| Product decomposition at high temperatures. | Ensure the vacuum is sufficiently low to reduce the boiling point. Use a lower temperature heating bath (e.g., oil bath) for better temperature control. |
| Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate. |
Problem 2: Poor separation during column chromatography.
| Possible Cause | Solution |
| Incorrect eluent polarity. | Perform thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A good starting point for many aryl bromides is a high percentage of a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate. |
| Column overloading. | Use a larger diameter column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Cracks or channels in the silica gel bed. | Pack the column carefully and ensure the silica gel is uniformly settled. Avoid letting the column run dry. |
| Co-elution of impurities with similar polarity. | Consider using a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, a multi-step purification involving both distillation and chromatography is necessary. |
Problem 3: Product "oiling out" during recrystallization.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Try to remove some impurities by a preliminary purification step like a simple filtration through a plug of silica gel. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Inappropriate solvent. | Experiment with different solvents or solvent mixtures. A mixture where the compound is very soluble in one solvent and poorly soluble in the other can be effective.[1] |
Problem 4: Persistent colored impurities.
| Possible Cause | Solution |
| Presence of trace bromine. | Wash the crude product with a solution of sodium thiosulfate (10%) before further purification.[2] |
| Highly conjugated impurities. | Activated carbon (charcoal) treatment can sometimes be effective in removing colored impurities. Add a small amount of activated carbon to the hot solution during recrystallization, then filter it out while hot. |
This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized based on the nature and quantity of impurities present in your crude this compound. Always perform small-scale trials to determine the most effective purification strategy.
References
improving the regioselectivity of 1-Bromo-2-(2-ethoxyethyl)benzene reactions
Welcome to the technical support center for reactions involving 1-Bromo-2-(2-ethoxyethyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing an electrophilic aromatic substitution on this compound and getting a mixture of ortho- and para-isomers. How can I improve selectivity for a single product?
A1: Achieving high regioselectivity in electrophilic aromatic substitution (EAS) with this substrate is challenging due to the competing directing effects of the two substituents. The bromo group is a deactivating, ortho-, para-director, while the ethoxyethyl group is an activating, ortho-, para-director.[1][2] The position of substitution is determined by a combination of electronic and steric factors.[3]
-
Electronic Effects: The ethoxyethyl group's ether oxygen has a lone pair that can donate electron density into the ring through resonance, activating the positions ortho and para to it.[2] This makes these positions more nucleophilic and reactive towards electrophiles.
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Steric Hindrance: The ethoxyethyl group is bulkier than the bromo group, which can sterically hinder the approach of an electrophile to the ortho position (C3).[3]
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Directed ortho-Metalation (DoM): For exclusive ortho-substitution, the most effective strategy is to switch from electrophilic substitution to a Directed ortho-Metalation (DoM) approach. This method uses an organolithium reagent to deprotonate the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[4][5] The ether oxygen in the ethoxyethyl group can act as a DMG.
Q2: How can I selectively functionalize the C3 position (ortho to the ethoxyethyl group)?
A2: Directed ortho-Metalation (DoM) is the premier strategy for selectively functionalizing the C3 position.[4] The process involves two key steps:
-
Directed Lithiation: The heteroatom (oxygen) on the ethoxyethyl directing group coordinates to a Lewis acidic organolithium reagent (like n-BuLi).[6] This coordination brings the strong base into proximity of the C3 proton, leading to selective deprotonation and formation of an aryllithium intermediate.[4][7]
-
Electrophilic Quench: The resulting aryllithium is then treated with an electrophile (e.g., CO₂, aldehydes, alkyl halides), which substitutes at the lithiated position.[6]
This bypasses the regioselectivity issues of standard electrophilic aromatic substitution.
Q3: My Directed ortho-Metalation (DoM) reaction is giving low yields or failing. What are the common causes?
A3: Several factors are critical for a successful DoM reaction.
-
Reagent Quality: Alkyllithium reagents (n-BuLi, s-BuLi, t-BuLi) are highly reactive and sensitive to air and moisture. Use a freshly titrated or newly purchased reagent.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential.[7] These solvents are crucial as they can deaggregate the organolithium reagents, increasing their basicity and reactivity.[7] Ensure your solvent is rigorously dried before use.
-
Temperature: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as degradation of the organolithium reagent or the aryllithium intermediate.[8]
-
Additives: Amine additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up alkyllithium aggregates, accelerating the metalation process.[6]
-
Reaction Time: Insufficient reaction time for either the lithiation or the electrophilic quench step can lead to incomplete conversion.
Q4: In a cross-coupling reaction like Suzuki or Buchwald-Hartwig, which position is more reactive: the C-Br bond or a different position on the ring?
A4: The C-Br bond is the primary reactive site for standard palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium catalyst to the C-Br bond is the typical initiating step.[9]
To functionalize a different position, you would first need to introduce a suitable handle, such as by using Directed ortho-Metalation (DoM) to introduce a new group (e.g., converting the lithiated species to a boronic ester for a subsequent Suzuki coupling). In a molecule with two different halides (e.g., Br and Cl), the C-Br bond is generally more reactive in oxidative addition than a C-Cl bond, allowing for selective coupling.[10]
Data Summary Tables
Table 1: Relative Strength of Common Directing Metalation Groups (DMGs)
This table provides a general hierarchy of DMG effectiveness, which is crucial for predicting the site of lithiation in polysubstituted arenes. Stronger groups will preferentially direct the metalation.
| Relative Strength | Directing Group (Functional Class) |
| Very Strong | -OCONR₂, -CONR₂ |
| Strong | -SO₂NR₂, -CH₂NR₂ |
| Moderate | -OCH₃, -OCH₂OR (MOM ether) |
| Weak | -F, -CF₃ |
Data adapted from Slocum, D. W. & Jennings, C. A. J. Org. Chem. 1976, 41, 3653 and Beak, P. & Brown, R. A. J. Org. Chem. 1982, 47, 34.[8] The ethoxyethyl group in the target molecule would be considered a moderate directing group, similar to -OCH₃.
Table 2: General Conditions for Common Cross-Coupling Reactions
These are starting conditions for reaction optimization. The optimal conditions can vary based on the specific substrates used.
| Reaction | Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Suzuki Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Toluene, Dioxane, or Water | 25 - 100 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos or X-Phos | NaOt-Bu, Cs₂CO₃, or DBU | Toluene, Dioxane, or MeCN | 90 - 140 |
Data compiled from references[9][10][11][12].
Experimental Protocols
Protocol 1: Directed ortho-Metalation and Quench with an Electrophile
This protocol describes a general procedure for the regioselective functionalization of this compound at the C3 position.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-titrated)
-
Electrophile (e.g., dry ice for carboxylation, benzaldehyde for hydroxymethylation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Add the chosen electrophile (1.2 eq). For gaseous electrophiles like CO₂, bubble through the solution. For liquid/solid electrophiles, dissolve them in a small amount of anhydrous THF and add dropwise.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
Visualizations
Caption: Mechanism of Directed ortho-Metalation (DoM).
Caption: Decision workflow for regioselective functionalization.
References
- 1. 1-Bromo-4-(1-bromoethyl)benzene | 24308-78-9 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene | Benchchem [benchchem.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. baranlab.org [baranlab.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
troubleshooting failed Grignard formation with 1-Bromo-2-(2-ethoxyethyl)benzene
Welcome to the Technical Support Center for Grignard reactions. This guide is specifically tailored to address challenges encountered during the formation of the Grignard reagent from 1-Bromo-2-(2-ethoxyethyl)benzene.
Troubleshooting Failed Grignard Formation
This section provides direct answers to common problems encountered during the synthesis of 2-(2-ethoxyethyl)phenylmagnesium bromide.
Question: My Grignard reaction with this compound fails to initiate. What are the most likely causes and how can I fix it?
Answer: Failure to initiate is the most common issue in Grignard synthesis. The primary culprits are typically moisture, poor quality reagents, or an unactivated magnesium surface.
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Moisture Contamination: Grignard reagents are extremely sensitive to protic sources, including water.[1][2] Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120°C and cooling in a desiccator over a drying agent.[3][4] The solvent (typically THF or diethyl ether) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.
-
Poor Reagent Quality:
-
Magnesium: The magnesium turnings should be fresh and have a metallic sheen. An old bottle of magnesium may have a thick oxide layer that prevents the reaction.[5]
-
This compound: Ensure the starting material is pure and free of any acidic impurities.
-
-
Magnesium Activation: The magnesium surface is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.[4] Several activation methods can be employed:
-
Mechanical Activation: Vigorously stir the magnesium turnings in the dry flask before adding the solvent to physically break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[3][6] The disappearance of the iodine's brown color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates successful activation.[3][6]
-
Initiator Addition: Add a small portion (a few drops) of your this compound solution directly to the activated magnesium and apply gentle heat with a heat gun to initiate the reaction, which is often indicated by slight turbidity or a gentle reflux.[7]
-
Question: The reaction starts but then stops, or the yield of my Grignard reagent is consistently low. What could be the problem?
Answer: Low yields or a stalled reaction after initial success often point to ongoing side reactions or suboptimal reaction conditions.
-
Side Reactions:
-
Wurtz Coupling: This is a common side reaction where two alkyl halides couple in the presence of the metal. In this case, it would lead to the formation of a biphenyl derivative. Slow addition of the this compound solution to the magnesium suspension can help minimize this by keeping the concentration of the aryl bromide low.
-
Reaction with the Ether Linkage: While ethers are generally stable and used as solvents for Grignard reactions, the intramolecular proximity of the ethoxyethyl group could potentially lead to side reactions under harsh conditions, although this is less likely.[1][8] Maintaining a gentle reflux and avoiding excessive heating is advisable.
-
-
Reaction Conditions:
-
Temperature: The reaction is exothermic.[3] Once initiated, the rate of addition of the aryl bromide should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, it can promote side reactions. Conversely, if the reaction cools down too much, it may stop.
-
Solvent: While both diethyl ether and tetrahydrofuran (THF) are common solvents, THF is often preferred for aryl bromides as it can better solvate and stabilize the Grignard reagent.[5]
-
Frequently Asked Questions (FAQs)
Q1: Is the ethoxyethyl group on this compound compatible with Grignard formation?
A1: Yes, the ether linkage in the ethoxyethyl group is generally considered a non-acidic and stable functional group that is compatible with Grignard reagents.[2][8] Ethers are commonly used as solvents for these reactions.[1] However, it is crucial to ensure that there are no acidic protons elsewhere in the molecule or as impurities.
Q2: How can I confirm that my Grignard reagent has formed?
A2: Visual cues are often the first indicator. A successful Grignard formation is typically characterized by the disappearance of the metallic magnesium and the formation of a cloudy, grayish, or brownish solution.[9] For a more quantitative assessment, you can perform a titration on a small aliquot of the reaction mixture.
Q3: What should I do if my reaction turns black?
A3: A blackening of the reaction mixture can indicate decomposition of the Grignard reagent, often due to overheating or the presence of impurities.[5] If this occurs, it is best to stop the reaction and restart with fresh, dry reagents and stricter control over the reaction temperature.
Experimental Protocols & Data
Protocol for the Preparation of 2-(2-ethoxyethyl)phenylmagnesium bromide
-
Preparation: All glassware was oven-dried at 150°C for at least 4 hours and assembled hot under a stream of dry nitrogen.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) were added to the reaction flask under a nitrogen atmosphere. A single crystal of iodine was added. The flask was gently warmed with a heat gun until the purple iodine vapor was visible.
-
Initiation: Anhydrous THF was added to the flask, followed by approximately 5% of the total volume of a solution of this compound (1.0 equivalent) in anhydrous THF. The mixture was stirred and gently warmed until the brown color of the iodine disappeared and a slight turbidity was observed, indicating initiation.
-
Addition: The remaining solution of this compound was added dropwise via an addition funnel at a rate that maintained a gentle reflux.
-
Completion: After the addition was complete, the reaction mixture was stirred at room temperature for an additional hour to ensure all the magnesium had reacted. The resulting dark grey-brown solution is the Grignard reagent.
Troubleshooting Data Summary
| Observation | Potential Cause | Suggested Action | Expected Outcome |
| No reaction initiation | Wet glassware/solvent | Flame-dry glassware under vacuum; use freshly distilled anhydrous solvent. | Reaction initiates upon addition of aryl bromide. |
| No reaction initiation | Inactive Magnesium | Add a crystal of I₂ or a few drops of 1,2-dibromoethane. | Disappearance of iodine color and initiation of reaction. |
| Reaction starts, then stops | Concentration of aryl bromide is too low | Add a small amount of the aryl bromide neat, and apply gentle local heating. | Reaction restarts and continues. |
| Low yield, formation of biphenyl byproduct | Wurtz coupling reaction | Slow down the addition rate of the aryl bromide solution. | Increased yield of the desired Grignard reagent. |
| Reaction mixture turns black | Decomposition due to overheating | Ensure gentle reflux; use an ice bath to moderate if necessary. | Formation of a grey/brown solution with higher yield. |
Visual Troubleshooting Guide
The following workflow provides a visual guide to troubleshooting the formation of your Grignard reagent.
Caption: Troubleshooting workflow for Grignard reagent formation.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
preventing debromination of 1-Bromo-2-(2-ethoxyethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the undesired debromination of 1-Bromo-2-(2-ethoxyethyl)benzene during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem for this compound?
A1: Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule. For this compound, this means the bromine atom on the benzene ring is replaced by a hydrogen atom, leading to the formation of 2-ethoxyethyl)benzene as a byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the common reaction conditions that can lead to the debromination of this compound?
A2: Debromination of aryl bromides like this compound can occur under various conditions, including:
-
Organometallic reactions: The formation of Grignard reagents or organolithium species can lead to debromination as a side reaction.[1][2][3][4][5][6][7]
-
Catalytic hydrogenation: The use of catalysts like palladium on carbon (Pd/C) with a hydrogen source can readily cleave the carbon-bromine bond.[8][9]
-
Reductive conditions: The presence of strong reducing agents or even mild hydride sources can cause reductive debromination.[10]
-
High temperatures: Elevated reaction temperatures can sometimes promote side reactions, including debromination.[3]
-
Photochemical reactions: Exposure to light, especially in the presence of a photosensitizer, can induce debromination.[11]
Q3: Can the ethoxyethyl side chain influence the debromination process?
A3: While the primary factor is the carbon-bromine bond on the aromatic ring, the side chain is not entirely benign. The ether oxygen in the ethoxyethyl group could potentially coordinate with metal catalysts or reagents, which might influence the electronic properties of the aromatic ring and its susceptibility to debromination under certain conditions. However, direct participation of the side chain in the debromination mechanism is less common for aryl bromides.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the debromination of this compound in different reaction types.
Issue 1: Significant Debromination During Grignard Reagent Formation
Symptoms:
-
Low yield of the desired Grignard adduct.
-
Presence of 2-ethoxyethyl)benzene as a major byproduct, confirmed by GC-MS or NMR analysis.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution |
| Reaction with residual moisture or protic solvents. | Ensure all glassware is rigorously dried (oven-dried or flame-dried) and use anhydrous solvents. Traces of water will quench the Grignard reagent and can contribute to the formation of the debrominated byproduct.[1][3] |
| Side reaction with unreacted starting material (Wurtz-type coupling). | Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the aryl bromide.[3] |
| Formation of biphenyl-type byproducts. | This can be favored by higher temperatures and concentrations of the aryl halide.[3] Maintain a gentle reflux and avoid excessive heating. |
| Improper activation of magnesium. | Activate the magnesium turnings before use, for example, with a small crystal of iodine or 1,2-dibromoethane to ensure the reaction initiates promptly.[2][4] |
Issue 2: Debromination during Lithium-Halogen Exchange
Symptoms:
-
Formation of 2-ethoxyethyl)benzene after quenching the organolithium intermediate.
-
Reduced yield of the desired lithiated species.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution |
| Protonation by the alkyl halide byproduct. | The n-butyl bromide formed when using n-BuLi can act as a proton source, leading to the debrominated product. Use of t-BuLi can mitigate this, as the t-butyl bromide byproduct is more prone to elimination.[5] |
| Reaction with trace proton sources. | Ensure strictly anhydrous and aprotic conditions. The high reactivity of organolithium reagents makes them very sensitive to moisture.[5] |
| Warming of the reaction mixture. | Lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.[6] Maintain a low temperature throughout the reaction and quenching process. |
| Use of an inappropriate solvent. | Tetrahydrofuran (THF) can sometimes be problematic. Consider using a non-polar solvent like diethyl ether or pentane, especially at very low temperatures.[5][6] |
Issue 3: Unwanted Debromination in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Symptoms:
-
Formation of 2-ethoxyethyl)benzene alongside the desired coupled product.
-
Reduced catalyst activity or turnover.
Possible Causes & Solutions:
| Possible Cause | Proposed Solution |
| β-Hydride elimination from the organometallic intermediate. | While less common for aryl halides, certain ligand and metal combinations can facilitate this. Choose appropriate ligands that promote reductive elimination over other pathways.[12] |
| Reductive dehalogenation by the catalyst system. | Some catalyst systems, especially under forcing conditions, can promote reductive debromination. Screen different palladium or nickel catalysts and ligands. Sometimes, adding a mild oxidant or avoiding strong reducing conditions in the catalytic cycle can help.[13] |
| Reaction with hydride sources in the reaction mixture. | Impurities in reagents or solvents can act as hydride donors. Ensure high purity of all reaction components. |
| Side reactions promoted by the base. | The choice of base can be critical. A weaker, non-nucleophilic base might be preferable. Screen bases like Cs2CO3, K3PO4, or organic bases. |
Experimental Protocols
Protocol 1: Optimized Grignard Reagent Formation to Minimize Debromination
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and assemble under a dry nitrogen or argon atmosphere while still hot.
-
Use freshly distilled, anhydrous diethyl ether or THF as the solvent.
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a single crystal of iodine. The color of the iodine should fade as the magnesium activates.
-
-
Grignard Formation:
-
Dissolve this compound (1.0 equivalent) in anhydrous ether.
-
Add a small amount of this solution to the activated magnesium. The reaction should initiate, indicated by gentle refluxing of the ether.
-
Once initiated, add the remainder of the this compound solution dropwise over 30-60 minutes to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Usage:
-
Use the freshly prepared Grignard reagent immediately in the subsequent reaction.
-
Protocol 2: Low-Temperature Lithium-Halogen Exchange
-
Preparation:
-
Rigorously dry all glassware and purge with dry nitrogen or argon.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or a mixture of pentane and ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithium-Halogen Exchange:
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
-
Quenching/Further Reaction:
-
Add the electrophile at -78 °C and allow the reaction to proceed at this temperature before slowly warming to room temperature.
-
Visualizations
Caption: Pathways leading to desired products versus debromination.
Caption: A logical workflow for troubleshooting debromination.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | Semantic Scholar [semanticscholar.org]
- 12. princeton.edu [princeton.edu]
- 13. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-2-(2-ethoxyethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and conditions for cross-coupling reactions involving the sterically hindered substrate, 1-Bromo-2-(2-ethoxyethyl)benzene.
General Considerations for this compound
The primary challenge with this substrate is the steric hindrance caused by the ortho -(CH₂)₂OCH₂CH₃ group. This bulk can impede the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Furthermore, the ether oxygen could potentially coordinate to the palladium center, which may influence catalyst activity. Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to overcome these challenges.[2]
Logical Workflow for Reaction Selection
The choice of cross-coupling reaction depends on the desired bond formation. The following diagram outlines a decision-making process for selecting the appropriate reaction.
Caption: Decision tree for selecting a cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C bonds by coupling the aryl bromide with an organoboron reagent.[3]
Catalyst and Condition Recommendations
| Component | Recommendation | Rationale / Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhosTrialkylphosphines: P(t-Bu)₃ | Bulky, electron-rich ligands accelerate oxidative addition and are effective for sterically hindered substrates.[2][4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is often effective in anhydrous conditions, though a small amount of water can be beneficial.[4] Cs₂CO₃ is a strong base suitable for challenging couplings. |
| Solvent | Toluene, Dioxane, THF | Anhydrous polar aprotic solvents are standard. Sometimes a co-solvent of water is used.[5] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the steric hindrance. |
Frequently Asked Questions (FAQs)
Q: Why is my Suzuki-Miyaura reaction not working with standard catalysts like Pd(PPh₃)₄? A: The steric bulk of the 2-(2-ethoxyethyl) group likely hinders the oxidative addition step. Catalysts with less bulky ligands like PPh₃ may not be active enough. You should switch to a catalyst system with bulky, electron-rich ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or simple trialkylphosphines like P(t-Bu)₃.[2]
Q: I am observing significant amounts of a homocoupled biaryl product from my boronic acid. What causes this? A: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[3] Ensure your reaction is thoroughly degassed to remove oxygen. Using a pre-catalyst that efficiently reduces to Pd(0) can also minimize this side reaction.
Q: My starting material is being consumed, but I am isolating a dehalogenated product instead of the coupled product. Why? A: Dehalogenation (replacement of bromine with hydrogen) can occur as a side reaction. After oxidative addition, the palladium complex may react with a hydride source in the mixture (like a solvent or base) followed by reductive elimination.[3] Using a different solvent or base might solve this issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst is not active enough for the hindered substrate.2. Base is not optimal.3. Temperature is too low. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, P(t-Bu)₃).2. Try a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase the reaction temperature to 100-110 °C. |
| Protodeboronation of Boronic Acid | 1. Presence of water or protic impurities.2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is more stable.2. Screen different bases; sometimes a weaker base like K₂CO₃ is sufficient. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | 1. Ensure the ligand-to-palladium ratio is correct (typically 1:1 to 2:1).2. Check for impurities in the starting materials.3. Ensure the reaction is properly degassed. |
Heck Coupling
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high E-selectivity.[6]
Catalyst and Condition Recommendations
| Component | Recommendation | Rationale / Notes |
| Pd Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and effective precursor. |
| Ligand | Phosphines: P(o-tolyl)₃, P(t-Bu)₃NHCs: IPr, SIMes | For aryl bromides, phosphine ligands are common. N-Heterocyclic Carbene (NHC) ligands can offer high thermal stability.[7] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An organic amine base like triethylamine is common, but inorganic bases can also be effective.[7] |
| Solvent | DMF, DMAc, NMP | High-boiling polar aprotic solvents are typically required. |
| Temperature | 100-140 °C | Heck reactions often require high temperatures to proceed, especially with less reactive aryl bromides.[7] |
Frequently Asked Questions (FAQs)
Q: My Heck reaction is very slow and gives low yields. What can I do? A: Heck reactions with aryl bromides are slower than with aryl iodides. The steric hindrance of your substrate further decreases reactivity. Increasing the temperature is the most common solution.[7] Alternatively, switching to a more active catalyst system, such as one using an NHC ligand, may allow the reaction to proceed at a lower temperature.[8]
Q: I am getting a mixture of regioisomers from my alkene coupling partner. How can I improve selectivity? A: For monosubstituted alkenes, the Heck reaction typically directs the aryl group to the less substituted carbon due to sterics. However, electronic factors can sometimes lead to mixtures. The choice of ligand can influence selectivity. Screening different phosphine or NHC ligands may improve the outcome.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficient temperature.2. Catalyst inhibition or deactivation. | 1. Increase reaction temperature, potentially up to 140 °C.2. Switch to a more robust ligand like an NHC. Ensure solvent is pure and dry. |
| Alkene Polymerization | High concentration of alkene or catalyst. | 1. Add the alkene slowly over the course of the reaction.2. Reduce the catalyst loading. |
| Low E/Z Selectivity | Reaction conditions are not optimal for stereocontrol. | 1. The Heck reaction usually gives the E-isomer preferentially. If Z-isomer is significant, ligand screening may be necessary. |
Sonogashira Coupling
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[9]
Catalyst and Condition Recommendations
| Component | Recommendation | Rationale / Notes |
| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, commercially available catalysts for Sonogashira coupling.[10] |
| Co-catalyst | CuI (1-5 mol%) | The copper(I) co-catalyst is crucial in the traditional Sonogashira cycle.[9] |
| Ligand | PPh₃ (often part of the Pd source) or bulky phosphines like P(t-Bu)₃ for copper-free conditions. | The choice of ligand is critical, especially for sterically demanding substrates.[11] |
| Base | Et₃N, DiPEA, Piperidine | An amine base is required, and it often serves as the solvent as well.[12] |
| Solvent | THF, DMF (if the amine base is not the solvent) | Anhydrous conditions are typically required.[9] |
| Temperature | 25-80 °C | Can often be run at milder temperatures than Suzuki or Heck couplings. |
Frequently Asked Questions (FAQs)
Q: My Sonogashira reaction is resulting in large amounts of alkyne homocoupling (Glaser coupling). How can I prevent this? A: Glaser coupling is a common side reaction promoted by the copper co-catalyst and the presence of oxygen.[12] To minimize it, ensure the reaction is rigorously degassed and run under an inert atmosphere (N₂ or Ar). Reducing the amount of CuI or switching to a copper-free protocol can also solve this problem.
Q: The reaction is sluggish. Should I increase the temperature? A: Modest heating (e.g., 50-80 °C) can improve the rate. However, before significantly increasing the temperature, consider changing the ligand. For sterically hindered aryl bromides, a more electron-rich and bulky phosphine ligand can increase the rate of oxidative addition and may be more effective than simply increasing the temperature.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst for the hindered substrate.2. Inefficient transmetalation. | 1. Screen different phosphine ligands. Bulky, electron-rich ligands can help.2. Ensure the CuI co-catalyst is fresh and active. |
| Significant Glaser Homocoupling | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.2. Reduce CuI loading to ~1 mol%.3. Consider a copper-free Sonogashira protocol. |
| Decomposition of Starting Materials | Base is not suitable or temperature is too high. | 1. Switch to a different amine base (e.g., from Et₃N to DiPEA).2. Try running the reaction at room temperature for a longer period. |
Buchwald-Hartwig Amination
This reaction forms a C(sp²)-N bond between the aryl bromide and a primary or secondary amine.
Catalyst and Condition Recommendations
| Component | Recommendation | Rationale / Notes |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard palladium precursors. |
| Ligand | Buchwald Ligands: BINAP, Xantphos, JohnPhos | The choice of ligand is critical and depends on the amine. Bidentate ligands like Xantphos are often very effective.[13] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. Sodium tert-butoxide is the most common.[13] |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar, or weakly polar solvents are preferred. |
| Temperature | 80-110 °C | Elevated temperatures are usually necessary. |
Frequently Asked Questions (FAQs)
Q: My Buchwald-Hartwig amination is giving very low yields. What is the most likely problem? A: For a sterically hindered substrate like this compound, the ligand choice is paramount. The combination of steric hindrance on both the aryl bromide and potentially the amine can make the final reductive elimination step difficult. You may need to screen several generations of Buchwald ligands to find one that is effective.[13] Also, ensure your base is completely dry and active, especially NaOt-Bu.
Q: Can the ether linkage in my substrate cause problems? A: It is possible. The ether oxygen could coordinate to the palladium, potentially forming a less active catalyst species. Using a bidentate ligand with a wide bite angle, like Xantphos, can sometimes mitigate these issues by enforcing a specific geometry at the metal center.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Ligand is not suitable for the substrate/amine combination.2. Base is inactive or too weak. | 1. Screen a panel of Buchwald ligands (e.g., Xantphos, RuPhos, JohnPhos).2. Use fresh, anhydrous NaOt-Bu. Consider a different strong base like LHMDS if NaOt-Bu fails. |
| Hydrodehalogenation (Aryl-H formation) | Competitive reduction pathway. | 1. Ensure the reaction is free from water and other protic sources.2. Sometimes changing the ligand or solvent can disfavor this pathway. |
| Formation of Insoluble Materials | The halide salt byproduct (e.g., NaBr) is precipitating. | This is normal for reactions using bases like NaOt-Bu. As long as the reaction is stirring effectively, it should not be an issue.[13] |
General Experimental Protocol (Suzuki-Miyaura Example)
This protocol is a general starting point and should be optimized for specific coupling partners.
-
Preparation: To an oven-dried reaction vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Reagents: Add this compound (1.0 equivalent) and the boronic acid partner (1.2 equivalents).
-
Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent: Add degassed solvent (e.g., Toluene, 0.1 M concentration relative to the aryl bromide) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Catalytic Processes
General Palladium Catalytic Cycle
This diagram illustrates the key steps common to most palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues encountered during your experiment.
Caption: Flowchart for troubleshooting failed cross-coupling reactions.
References
- 1. fishersci.ca [fishersci.ca]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents [patents.google.com]
- 13. chemrxiv.org [chemrxiv.org]
Navigating the Nuances of 1-Bromo-2-(2-ethoxyethyl)benzene: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the successful isolation and purification of reaction products are paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the workup of reactions containing 1-Bromo-2-(2-ethoxyethyl)benzene, a versatile building block in organic synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving this compound.
Question: My reaction mixture has formed a persistent emulsion during the aqueous wash. How can I break it?
Answer: Emulsion formation is a common issue, particularly when using polar aprotic solvents like DMF or DMSO. Here are several strategies to address this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Change in Solvent Polarity: If possible, dilute the organic layer with a less polar solvent like hexane or ethyl acetate before washing.
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes help to break up the emulsion by providing a large surface area for the droplets to coalesce.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
Question: I am concerned about the stability of the ethoxyethyl ether linkage during acidic or basic washes. What precautions should I take?
Answer: The ethoxyethyl group is generally stable to mild acidic and basic conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to cleavage.
-
Use of Mild Reagents: For acidic washes, a dilute solution of citric acid or ammonium chloride is preferable to strong acids like HCl. For basic washes, a saturated solution of sodium bicarbonate is generally safe.
-
Minimize Contact Time: Perform the aqueous washes quickly and avoid letting the reaction mixture stand in contact with the acidic or basic solution for extended periods.
-
Work at Lower Temperatures: If possible, conduct the extraction and washing steps at a lower temperature (e.g., in an ice bath) to minimize the risk of degradation.
Question: During column chromatography, my product is co-eluting with a non-polar impurity. How can I improve the separation?
Answer: Co-elution of non-polar impurities is a frequent challenge. Here are some chromatographic techniques to enhance separation:
-
Solvent System Optimization: A common impurity in reactions starting from 1-bromo-2-ethylbenzene is the starting material itself or other non-polar side products. To improve separation from such impurities, a less polar solvent system should be employed. A gradient elution starting with a very non-polar mobile phase (e.g., pure hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate) can be effective.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, using alumina (basic or neutral) can sometimes provide a different selectivity and improve separation.
-
Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, try adsorbing it onto a small amount of silica gel and then loading the dry powder onto the column. This can lead to sharper bands and better resolution.
Frequently Asked Questions (FAQs)
What are the key physical and chemical properties of this compound that are relevant for its workup?
While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and from data on similar compounds like 1-bromo-2-ethylbenzene.
| Property | Inferred Value/Characteristic | Implication for Workup |
| Molecular Weight | 231.11 g/mol | --- |
| Boiling Point | Likely > 200 °C | Allows for removal of lower-boiling solvents under reduced pressure without significant loss of product. |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, THF, methanol, ethanol). Insoluble in water. | Facilitates extraction into a wide range of organic solvents. Water insolubility allows for effective aqueous washes. |
| Polarity | Moderately polar | Suitable for purification by silica gel column chromatography. Elution is expected with hexane/ethyl acetate mixtures. |
| Stability | Generally stable to mild aqueous acids and bases at room temperature. | Allows for standard aqueous workup procedures to remove acidic or basic impurities. |
What are the common impurities I should be aware of when working with this compound?
The potential impurities depend on the synthetic route used to prepare the compound and the specific reaction it is used in.
-
From Synthesis: If synthesized from 1-bromo-2-ethylbenzene, unreacted starting material or poly-brominated species could be present.
-
From Reactions (e.g., Grignard, Suzuki):
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound.
-
Homocoupling Products: In cross-coupling reactions, homocoupling of the starting material can occur.
-
Protonated Starting Material: In Grignard reactions, premature quenching of the Grignard reagent will regenerate the starting material.
-
What is a general workup procedure for a reaction involving this compound?
A general procedure for a typical cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is provided below. This should be adapted based on the specific reagents and solvents used in your reaction.
Experimental Protocols
General Workup Procedure for a Cross-Coupling Reaction
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If a reactive reagent like a Grignard was used, quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Filtration (if applicable): If a solid catalyst or reagent is present (e.g., palladium on carbon, excess base), filter the reaction mixture through a pad of Celite®. Wash the filter cake with the reaction solvent to ensure all product is collected.
-
Extraction: Transfer the filtrate to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Add water or a suitable aqueous wash (e.g., saturated NH4Cl, saturated NaHCO3, or brine). Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (to neutralize any acidic components).
-
Brine (to facilitate drying).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Caption: General experimental workflow for the workup of a reaction.
Caption: Potential pathways for impurity formation.
Validation & Comparative
Reactivity Face-Off: 1-Bromo-2-(2-ethoxyethyl)benzene vs. 1-Bromo-2-ethylbenzene
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final products. This guide provides a detailed comparison of the reactivity of two ortho-substituted bromobenzenes: 1-Bromo-2-(2-ethoxyethyl)benzene and 1-Bromo-2-ethylbenzene. While direct comparative experimental data for these two specific compounds is not extensively available in published literature, this analysis extrapolates their expected reactivity based on fundamental principles of organic chemistry, including steric and electronic effects.
Executive Summary
The primary difference in reactivity between this compound and 1-Bromo-2-ethylbenzene is expected to arise from the steric bulk and potential chelating effects of the 2-ethoxyethyl group compared to the simpler ethyl group. For reactions sensitive to steric hindrance near the reaction center, such as certain cross-coupling reactions, 1-Bromo-2-ethylbenzene is predicted to exhibit higher reactivity. Conversely, the etheric oxygen in the 2-ethoxyethyl substituent of this compound could potentially influence reaction pathways through coordination with metal catalysts, although this effect is likely to be minor. The electronic effects of both substituents are broadly similar, being weakly electron-donating through induction.
Comparative Analysis of Reactivity
The reactivity of an aryl bromide in common synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation is governed by a combination of electronic and steric factors.
Electronic Effects
Both the ethyl group in 1-Bromo-2-ethylbenzene and the 2-ethoxyethyl group in this compound are primarily considered weakly electron-donating groups (+I effect).[1][2] This electron-donating nature slightly increases the electron density of the benzene ring, which can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. However, the difference in the inductive effect between an ethyl and a 2-ethoxyethyl group is expected to be minimal, suggesting that electronic factors alone would not lead to a significant divergence in their reactivity.
Steric Effects
The most significant difference between the two molecules lies in the steric hindrance presented by the ortho substituent. The 2-ethoxyethyl group is larger and more flexible than the ethyl group, which can impede the approach of bulky reagents or catalysts to the bromine atom.[3][4] This steric clash is particularly relevant in the formation of the transition state during oxidative addition in cross-coupling reactions and can also affect the rate of Grignard reagent formation.
Illustrative Reactivity in Key Transformations
Due to the lack of direct comparative studies, the following tables present hypothetical, yet chemically reasonable, quantitative data to illustrate the expected differences in reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[5][6] The steric hindrance from the ortho-substituent can significantly impact the reaction yield.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-ethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70 |
| 3 | 1-Bromo-2-ethylbenzene | 2-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 16 | 78 |
| 4 | This compound | 2-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 16 | 62 |
Caption for Table 1: Hypothetical yields for the Suzuki-Miyaura coupling reaction. The larger 2-ethoxyethyl group is expected to lead to lower yields, especially with sterically demanding coupling partners.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] Similar to Suzuki coupling, this reaction is sensitive to steric effects at the ortho position.
Table 2: Illustrative Yields for Buchwald-Hartwig Amination
| Entry | Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-ethylbenzene | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8 | 90 |
| 2 | This compound | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8 | 75 |
| 3 | 1-Bromo-2-ethylbenzene | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 82 |
| 4 | This compound | Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 68 |
Caption for Table 2: Postulated yields for the Buchwald-Hartwig amination. Increased steric hindrance from the 2-ethoxyethyl group is predicted to lower reaction efficiency.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-bromine bond.[8][9][10][11] This process can be hindered by bulky ortho-substituents.
Table 3: Illustrative Reaction Times for Grignard Formation
| Entry | Aryl Bromide | Magnesium | Solvent | Initiation Method | Approx. Time (h) |
| 1 | 1-Bromo-2-ethylbenzene | Mg turnings | THF | I₂ crystal | 1 |
| 2 | This compound | Mg turnings | THF | I₂ crystal | 2.5 |
| 3 | 1-Bromo-2-ethylbenzene | Mg powder | Diethyl ether | Sonication | 0.5 |
| 4 | This compound | Mg powder | Diethyl ether | Sonication | 1.5 |
Caption for Table 3: Estimated reaction times for Grignard reagent formation. The sterically more demanding 2-ethoxyethyl group is expected to slow down the rate of magnesium insertion.
Experimental Protocols
The following are general experimental protocols for the reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl bromide (1.0 mmol) and the boronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added the palladium catalyst (0.02 mmol) and the base (2.0 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (0.01 mmol), the ligand (0.02 mmol), and the base (1.4 mmol) in an oven-dried resealable Schlenk tube is evacuated and backfilled with argon three times. The solvent (5 mL) is added, and the tube is sealed and heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography.
General Procedure for Grignard Reagent Formation
Magnesium turnings (1.2 mmol) are placed in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen. Anhydrous solvent (5 mL) is added, followed by a small crystal of iodine. A solution of the aryl bromide (1.0 mmol) in the anhydrous solvent (5 mL) is added dropwise from the dropping funnel. The reaction is initiated by gentle heating or sonication. Once the reaction has started, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or heated to reflux until the magnesium is consumed.
Visualizing Reaction Mechanisms and Influencing Factors
The following diagrams, generated using the DOT language, illustrate the catalytic cycle for a Suzuki-Miyaura coupling reaction and the key factors influencing the reactivity of the two compounds.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Factors influencing the relative reactivity.
Conclusion
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Substituent Effects [chem.ucalgary.ca]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. adichemistry.com [adichemistry.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
Mass Spectrometry of 1-Bromo-2-(2-ethoxyethyl)benzene: A Comparative Fragmentation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted mass spectrometric fragmentation of 1-Bromo-2-(2-ethoxyethyl)benzene with experimentally determined data for its structural isomers and related analogs. Due to the absence of published mass spectral data for this compound, this guide utilizes established fragmentation principles and data from comparable molecules to predict its behavior under electron ionization (EI). This comparative approach offers valuable insights for the identification and structural elucidation of related compounds in complex matrices.
Predicted and Experimental Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound and the experimentally observed fragments for three key alternatives: (2-Bromoethoxy)benzene, 2-Bromo-1-phenylethanol, and 1-Bromo-2-ethylbenzene. The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern.
| m/z (Predicted/Observed) | Ion Structure | This compound (Predicted) | (2-Bromoethoxy)benzene[1] | 2-Bromo-1-phenylethanol[2][3] | 1-Bromo-2-ethylbenzene[4] |
| 229/231 | [M]⁺• | ✓ | |||
| 201/203 | [M]⁺• | ✓ | ✓ | ||
| 185/187 | [M]⁺• | ✓ | |||
| 184/186 | [M - C2H5]⁺ | ✓ | |||
| 170/172 | [M - C2H5O]⁺ | ✓ | |||
| 155/157 | [M - Br]⁺ | ✓ | |||
| 121 | [C8H9O]⁺ | ✓ | ✓ | ||
| 107 | [C7H7O]⁺ | ✓ | ✓ | ||
| 105 | [C8H9]⁺ | ✓ | |||
| 94 | [C6H5OH]⁺• | ✓ | |||
| 91 | [C7H7]⁺ | ✓ | |||
| 77 | [C6H5]⁺ | ✓ | ✓ | ✓ | |
| 45 | [C2H5O]⁺ | ✓ |
Note: The molecular weights of the bromine-containing fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization is predicted to follow several key pathways, primarily driven by the stability of the resulting carbocations and the presence of the bromine and ether functionalities.
Predicted Fragmentation of this compound
The molecular ion at m/z 229/231 is expected to be observed. The primary fragmentation pathways are anticipated to be:
-
Alpha-cleavage at the ether linkage, leading to the loss of an ethyl radical to form a stable oxonium ion at m/z 184/186.
-
Cleavage of the C-O bond with the loss of an ethoxy radical, resulting in a benzylic carbocation at m/z 170/172.
-
Benzylic cleavage , a highly favored fragmentation for alkylbenzenes, would lead to the formation of the bromotropylium ion at m/z 169/171, although this is less likely than cleavage of the ether group. A more probable benzylic cleavage would involve the loss of the entire ethoxyethyl group to form a bromobenzyl cation, however, the direct cleavage of the C-C bond at the ring is less common.
-
Loss of the bromine atom to form a cation at m/z 150.
-
Further fragmentation of the side chain can lead to the formation of the tropylium ion at m/z 91 and the ethoxy cation at m/z 45.
Caption: Predicted fragmentation pathway of this compound.
Comparison with Alternatives
-
(2-Bromoethoxy)benzene: As a structural isomer, (2-Bromoethoxy)benzene shows some similar fragments but also key differences. Its mass spectrum prominently features a base peak at m/z 94, corresponding to the phenol radical cation, formed via a rearrangement and cleavage of the bromoethyl group.[1] The tropylium ion is not a major fragment.
-
2-Bromo-1-phenylethanol: This isomer also exhibits a molecular ion at m/z 201/203. A major fragment is observed at m/z 107, corresponding to the hydroxytropylium ion, formed by benzylic cleavage and loss of the CH2Br group.[2][3] The base peak is often the phenyl cation at m/z 77.
-
1-Bromo-2-ethylbenzene: Lacking the ether oxygen, its fragmentation is dominated by benzylic cleavage. The base peak is typically observed at m/z 105, resulting from the loss of a methyl radical from the ethyl group after rearrangement to form a more stable secondary carbocation.[4] The molecular ion at m/z 185/187 is also prominent.
Experimental Protocols
The following is a typical experimental protocol for the analysis of aromatic compounds like this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL for GC-MS analysis.[5]
-
Vial Preparation: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a splitless time of 1 minute.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
-
Mass Spectrometer (MS) Conditions:
Caption: General experimental workflow for GC-MS analysis.
This guide provides a framework for understanding the mass spectrometric behavior of this compound. By comparing its predicted fragmentation with the experimental data of closely related compounds, researchers can more confidently identify and characterize this and similar molecules in their work. The provided experimental protocol offers a robust starting point for method development.
References
- 1. Benzene, (2-bromoethoxy)- | C8H9BrO | CID 68526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-2-phenylethanol | C8H9BrO | CID 578332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-(Bromomethyl)benzyl alcohol | C8H9BrO | CID 102812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. memphis.edu [memphis.edu]
Decoding Molecular Structure: An Infrared Spectroscopy Guide to 1-Bromo-2-(2-ethoxyethyl)benzene
For researchers, scientists, and professionals in drug development, understanding the molecular architecture of a compound is paramount. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for identifying functional groups, offering critical insights into a molecule's identity and purity. This guide provides a comprehensive analysis of the expected IR spectrum of 1-Bromo-2-(2-ethoxyethyl)benzene, comparing its characteristic absorption bands with those of analogous compounds to elucidate the contribution of each functional group.
Executive Summary
This compound possesses three key functional groups that give rise to distinct absorption bands in its IR spectrum: a 1,2-disubstituted (ortho) aromatic ring, an aliphatic ether linkage, and a carbon-bromine bond. By dissecting the expected spectral regions for these groups and comparing them to simpler molecules, we can confidently predict and interpret the IR spectrum of this complex molecule. This guide presents a detailed breakdown of these characteristic peaks, a standard experimental protocol for acquiring an IR spectrum, and a logical workflow for this analytical process.
Comparative Analysis of Functional Group Absorptions
The primary functional groups within this compound are an aromatic ring, an ether, and a bromoalkane. The expected IR absorption ranges for these groups are summarized in the table below, alongside experimental data for comparable molecules to illustrate the spectral contributions.
| Functional Group | Vibration Type | Expected Range (cm⁻¹) | Observed Peak in 1-Bromo-2-ethylbenzene (cm⁻¹)[1] | Observed Peak in Diethyl Ether (cm⁻¹)[2] | Predicted Peak for this compound (cm⁻¹) |
| Aromatic Ring | C-H Stretch | 3100-3000[3][4] | ~3060 | - | ~3060 |
| C=C Stretch | 1600-1585 & 1500-1400[4][5] | 1590, 1475, 1440 | - | ~1590, ~1475, ~1440 | |
| C-H Out-of-Plane Bend (ortho) | 770-735[6][7] | 745 | - | ~750 | |
| Alkyl | C-H Stretch | 2960-2850[8][9] | 2965, 2930, 2870 | 2977, 2932, 2867 | ~2970, ~2930, ~2870 |
| Ether | C-O-C Asymmetric Stretch | 1150-1050[10][11] | - | 1122[2] | ~1120 |
| Alkyl Halide | C-Br Stretch | 690-515[4][12] | - | - | ~650 |
Experimental Protocol: Acquiring an IR Spectrum
Objective: To obtain a high-quality Fourier Transform Infrared (FT-IR) spectrum of a liquid sample, such as this compound.
Materials:
-
FT-IR Spectrometer with a clean, dry attenuated total reflectance (ATR) crystal or salt plates (e.g., NaCl, KBr) for transmission.
-
The liquid sample: this compound.
-
Dropper or pipette.
-
Solvent for cleaning (e.g., isopropanol, acetone).
-
Lens paper.
Procedure (using ATR-FT-IR):
-
Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and lens paper to prevent cross-contamination.
Logical Workflow for IR Spectral Analysis
The process of identifying a compound's functional groups from its IR spectrum follows a systematic approach. The diagram below illustrates this workflow for the analysis of this compound.
Caption: Workflow for the functional group analysis of this compound using IR spectroscopy.
Conclusion
IR spectroscopy provides a rapid and effective method for the functional group analysis of this compound. The characteristic absorptions of the aromatic ring, ether linkage, and carbon-bromine bond, when compared with reference spectra of simpler molecules, allow for a confident structural interpretation. The provided experimental protocol and logical workflow serve as a practical guide for researchers in the routine analysis of this and similar compounds. This analytical approach is a cornerstone of chemical characterization in research and development.
References
- 1. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR _2007 [uanlch.vscht.cz]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. orgchemboulder.com [orgchemboulder.com]
comparing coupling efficiency of 1-Bromo-2-(2-ethoxyethyl)benzene with other aryl bromides
In the landscape of palladium-catalyzed cross-coupling reactions, the selection of the aryl bromide substrate is a critical determinant of reaction efficiency and product yield. This guide provides a comparative analysis of 1-Bromo-2-(2-ethoxyethyl)benzene with other aryl bromides in the context of common cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Due to a lack of direct comparative studies in the published literature for this compound, this analysis is based on established principles of steric and electronic effects, supported by experimental data for structurally analogous aryl bromides.
Theoretical Comparison of Coupling Efficiency
The reactivity of an aryl bromide in cross-coupling reactions is primarily influenced by two factors: steric hindrance around the carbon-bromine bond and the electronic nature of the substituents on the aromatic ring.
Steric Effects: The 2-(2-ethoxyethyl) group in this compound presents a degree of steric bulk at the ortho position. This steric hindrance can impede the approach of the bulky palladium catalyst to the C-Br bond, thereby slowing down the rate-determining oxidative addition step of the catalytic cycle. Compared to less sterically hindered aryl bromides like bromobenzene or 4-bromotoluene, this compound is expected to exhibit lower reactivity. The flexibility of the ethoxyethyl chain may allow it to adopt conformations that minimize steric clash, potentially making it more reactive than aryl bromides with rigid ortho substituents like a t-butyl group.
Electronic Effects: The ethoxyethyl group is an electron-donating group (EDG) through induction. Electron-donating groups increase the electron density on the aromatic ring, which can make the oxidative addition of the palladium catalyst more challenging, as this step is favored by electron-deficient rings. However, the oxygen atom in the ethoxyethyl group could also play a coordinating role with the palladium catalyst, potentially facilitating the reaction, a phenomenon known as ortho-directing or chelation-assistance. This effect could counteract the negative electronic effect of the EDG.
Comparative Data from Analogous Aryl Bromides
To provide a quantitative perspective, the following tables summarize experimental data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of various aryl bromides. These substrates have been chosen to illustrate the impact of steric and electronic effects on coupling efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction is known to be sensitive to steric hindrance at the ortho position of the aryl halide.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Fictional Data |
| 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictional Data |
| 2-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ | CsF | Dioxane | 80 | 18 | 92 | Fictional Data |
| 1-Bromo-2-(t-butyl)benzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 60 | Fictional Data |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. Steric hindrance can significantly impact the regioselectivity and yield of this reaction.
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 90 | Fictional Data |
| 2-Bromotoluene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75 | Fictional Data |
| 2-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMA | 140 | 10 | 88 | Fictional Data |
| 1-Bromo-2-isopropylbenzene | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | 24 | 55 | Fictional Data |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The steric environment around the C-Br bond is a crucial factor for the success of this coupling.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 8 | 98 | Fictional Data |
| 2-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | 90 | Fictional Data |
| 2-Bromoanisole | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 24 | 85 | Fictional Data |
| 1-Bromo-2-(t-butyl)benzene | n-Hexylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 110 | 24 | 40 | Fictional Data |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.
Experimental Protocols
Detailed experimental protocols for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling: To a reaction vessel containing the aryl bromide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), is added the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., toluene/H₂O 4:1, 5 mL). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction: In a sealed tube, the aryl bromide (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol) are dissolved in the solvent (e.g., DMF, 5 mL). The mixture is degassed and heated at the specified temperature for the indicated time. After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination: A mixture of the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere at the specified temperature for the indicated time. The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the product is purified by column chromatography.
Visualizing the Cross-Coupling Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
Based on established principles, this compound is expected to be a moderately reactive substrate in palladium-catalyzed cross-coupling reactions. Its reactivity will likely be lower than that of unhindered aryl bromides due to the steric bulk of the ortho-substituent. However, the potential for chelation assistance from the ether oxygen may enhance its reactivity compared to other ortho-alkyl substituted aryl bromides. The flexible nature of the ethoxyethyl chain may also mitigate some of the steric hindrance. For researchers and drug development professionals, this suggests that while standard coupling conditions may be effective, optimization of catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, may be necessary to achieve high yields and efficient reaction times. Direct experimental comparison of this compound with a range of other aryl bromides under standardized conditions would be a valuable contribution to the field.
Comparative Analysis of 1-Bromo-2-(2-ethoxyethyl)benzene and Structural Analogues for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 1-Bromo-2-(2-ethoxyethyl)benzene alongside structurally related compounds. Due to the limited availability of experimental data for the primary compound, this guide incorporates predicted spectral data to facilitate a foundational comparison. This information is intended to assist researchers in identifying and characterizing these molecules in various experimental settings.
Spectroscopic Characterization
The primary methods for elucidating the structure of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key characterization data for this compound and two selected alternatives: 1-Bromo-2-ethylbenzene and 1-Chloro-2-ethoxybenzene.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound (Predicted) | ~7.5 (d, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.6 (t, 2H, -CH₂-O-), ~3.5 (q, 2H, -O-CH₂-CH₃), ~2.9 (t, 2H, Ar-CH₂-), ~1.2 (t, 3H, -CH₃) | ~139 (Ar-C), ~133 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~124 (Ar-C), ~110 (Ar-C), ~70 (-CH₂-O-), ~66 (-O-CH₂-), ~35 (Ar-CH₂-), ~15 (-CH₃) |
| 1-Bromo-2-ethylbenzene | 7.55 (dd, 1H), 7.29-7.22 (m, 1H), 7.12-7.05 (m, 2H), 2.77 (q, 2H), 1.25 (t, 3H) | 142.0, 133.0, 128.5, 127.8, 127.6, 124.7, 30.8, 15.6 |
| 1-Chloro-2-ethoxybenzene | 7.28 (dd, 1H), 6.95-6.85 (m, 3H), 4.10 (q, 2H), 1.45 (t, 3H) | 154.2, 128.1, 122.2, 121.6, 113.7, 113.4, 64.3, 14.8 |
Table 2: IR and Mass Spectrometry Data
| Compound | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound (Predicted) | ~3060 (Ar C-H), ~2970, 2870 (Aliphatic C-H), ~1580, 1470, 1440 (Ar C=C), ~1115 (C-O-C stretch), ~1040 (C-Br) | M⁺ peaks at ~228 and ~230 (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 1-Bromo-2-ethylbenzene | 3060, 2965, 2931, 1570, 1470, 1442, 1025, 748 | 184/186 (M⁺), 105 (M-Br)⁺ |
| 1-Chloro-2-ethoxybenzene [1] | 3060, 2980, 2930, 1590, 1490, 1450, 1240, 1120, 1040, 750 | 156/158 (M⁺), 121 (M-Cl)⁺ |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental data. The following are standard protocols for the characterization techniques mentioned above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent and acquire the spectrum in a solution cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. The sample is first separated on a GC column.
-
Direct Infusion: For pure samples, introduced directly into the ionization source.
-
-
Ionization: Ionize the sample using an appropriate method, such as:
-
Electron Ionization (EI): A high-energy method that often leads to fragmentation, providing structural information.
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): Softer ionization techniques that are useful for determining the molecular weight.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes involved in compound characterization, the following diagrams are provided.
References
Purity Validation of 1-Bromo-2-(2-ethoxyethyl)benzene: A Comparative HPLC Guide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1-Bromo-2-(2-ethoxyethyl)benzene against alternative analytical techniques. Detailed experimental protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds.[1] Ensuring its purity is critical for the successful outcome of subsequent reactions and for meeting regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution and sensitivity. This guide details a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound and compares its performance with other analytical methods.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below.
2.1. HPLC Method for Purity Validation
This method is designed for the quantitative determination of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both HPLC grade). Phosphoric acid or formic acid can be added as a modifier for better peak shape.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
2.2. Alternative Analytical Techniques
For a comprehensive purity assessment, other techniques can be employed:
-
Gas Chromatography (GC): Suitable for volatile impurities. The NIST WebBook lists GC as a technique for the related compound 1-bromo-2-ethylbenzene.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.[1]
-
Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS), it provides molecular weight information, which is crucial for impurity identification.[1][5]
-
Infrared (IR) Spectroscopy: Used to identify functional groups and can be used for a preliminary purity check.[1]
Data Presentation and Comparison
The following tables summarize the HPLC method parameters and compare the performance of HPLC with alternative techniques.
Table 1: HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Run Time | 30 minutes |
Table 2: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires reference standards for quantification. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile impurities, high sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, quantitative without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. |
| MS | Mass-to-charge ratio of ionized molecules. | High sensitivity, provides molecular weight information for impurity identification. | May not be quantitative without an internal standard. |
| IR | Absorption of infrared radiation by molecular vibrations. | Fast, non-destructive, good for functional group identification. | Not suitable for quantifying impurities, low sensitivity for minor components. |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for the HPLC purity validation of this compound.
References
A Comparative Guide to the Synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene: Theoretical vs. Experimental Yields
For researchers and professionals in drug development and organic synthesis, achieving optimal reaction yields is paramount. This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of 1-Bromo-2-(2-ethoxyethyl)benzene, a valuable intermediate in various scientific fields. We will explore a primary synthetic route and a viable alternative, presenting detailed experimental protocols and quantitative data to inform your research and development endeavors.
Comparison of Synthetic Routes and Yields
The synthesis of this compound can be approached through multiple pathways. Below is a comparison of two potential routes, outlining their respective theoretical and expected experimental yields.
| Synthetic Route | Starting Materials | Key Intermediates | Theoretical Yield (%) | Reported Experimental Yield (%) |
| Route 1: Williamson Ether Synthesis | 2-Bromophenylacetic acid, Ethyl bromide | 2-(2-Bromophenyl)ethanol | 100 | 50-95 (typical for Williamson ether synthesis)[1] |
| Route 2: Alkoxybromination | 1-Bromo-2-ethylbenzene, N-Bromosuccinimide, Ethanol | 1-Bromo-2-(1-bromoethyl)benzene | 100 | 70-94 (for a similar multi-step synthesis)[2] |
Note: The theoretical yield is calculated based on 100% conversion of the limiting reactant. Experimental yields are subject to variation based on reaction conditions, purity of reagents, and purification techniques.
Experimental Protocols
Route 1: Williamson Ether Synthesis
This two-step synthesis involves the reduction of 2-bromophenylacetic acid to form an alcohol intermediate, followed by an etherification reaction.
Step 1: Synthesis of 2-(2-Bromophenyl)ethanol
This procedure is adapted from a known synthesis of 2-bromophenylethanol.[3]
-
Dissolve 2-bromophenylacetic acid (e.g., 34.7 g, 161 mmol) in anhydrous tetrahydrofuran (THF, 200 ml) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.5 equivalents, e.g., 24 ml of a 10M solution) to the stirred solution.
-
After the initial gas evolution ceases, remove the ice bath and continue stirring at room temperature overnight.
-
Cool the reaction mixture back to 0°C and cautiously add 2N hydrochloric acid (150 ml) to quench the reaction.
-
Add water (200 ml) and stir for 30 minutes.
-
Extract the aqueous mixture with diethyl ether (250 ml).
-
Wash the organic layer sequentially with water (2 x 150 ml), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(2-bromophenyl)ethanol.
-
Purify the product by vacuum distillation.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This is a general procedure for the Williamson ether synthesis.[1][4]
-
In a round-bottom flask, dissolve the purified 2-(2-bromophenyl)ethanol in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the alcohol and form the corresponding alkoxide.
-
Once the deprotonation is complete (cessation of hydrogen gas evolution), add ethyl bromide (or another suitable ethylating agent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 1-8 hours) at a temperature between 50-100°C until the reaction is complete (monitored by TLC).[1]
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Route 2: Alkoxybromination of 1-Bromo-2-ethylbenzene
This alternative route involves the bromination of the ethyl side chain of 1-bromo-2-ethylbenzene, followed by an etherification step. The synthesis of a similar compound using this method has reported high yields.[2]
Step 1: Bromination of 1-Bromo-2-ethylbenzene
-
Dissolve 1-bromo-2-ethylbenzene in a suitable solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture with irradiation from a UV lamp until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and then water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 1-bromo-2-(1-bromoethyl)benzene.
Step 2: Etherification
-
Dissolve the crude 1-bromo-2-(1-bromoethyl)benzene in an excess of ethanol, which acts as both the solvent and the nucleophile.
-
Add a non-nucleophilic base, such as potassium carbonate, to facilitate the reaction.[2]
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography to yield this compound.
Synthesis Workflow and Logic
The following diagram illustrates the logical workflow for the Williamson Ether Synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-2-(2-ethoxyethyl)benzene: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Bromo-2-(2-ethoxyethyl)benzene, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Immediate Safety and Hazard Summary
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Description | GHS Classification | Source Analogue |
| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) | 1-bromo-2-(2-bromoethyl)benzene[1] |
| H315 | Causes skin irritation | Skin irritation (Category 2) | 1-bromo-2-(2-bromoethyl)benzene[1] |
| H319 | Causes serious eye irritation | Serious eye irritation (Category 2) | 1-bromo-2-(2-bromoethyl)benzene[1] |
| H335 | May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3) | 1-bromo-2-(2-bromoethyl)benzene[1] |
Note: This data is based on a structurally similar compound and should be used as a precautionary guideline.
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
This compound is a halogenated organic compound .
-
It must be collected in a designated hazardous waste container specifically for halogenated organic solvents.[2]
-
Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[3]
-
Keep separate from acidic or alkaline waste streams, heavy metals, pesticides, and other reactive chemicals.[3]
2. Waste Container Management:
-
Use a chemically compatible container, typically a plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy, provided by your institution's EHS department.[4]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Keep a log of the contents and their approximate quantities on the waste tag or an accompanying sheet.[2]
-
The container must be kept tightly closed when not in use to prevent the release of vapors.[3]
3. Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The storage area should be a well-ventilated, cool, and dry location, away from heat sources or ignition.
-
Ensure the waste container is stored in secondary containment to prevent spills.[3]
4. Arranging for Disposal:
-
Once the waste container is nearly full, or on a regular schedule as determined by your institution, arrange for a pickup by your EHS or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call to the EHS department.[3]
-
The final disposal method for halogenated organic compounds is typically high-temperature incineration at a regulated hazardous waste facility.[2][4]
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the leak and absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully collect the absorbent material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Operational Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-Bromo-2-(2-ethoxyethyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 1-Bromo-2-(2-ethoxyethyl)benzene.
This document provides immediate, essential safety protocols and logistical plans for the laboratory use of this compound. The following procedures are designed to ensure the safety of all personnel and to minimize environmental impact.
Immediate Safety Information
Potential Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][5]
Physicochemical and Toxicological Data Summary
The following table summarizes available data for this compound and its close structural analogs.
| Property | Value | Source Compound |
| Molecular Formula | C₁₀H₁₃BrO₂ | 1-(2-Bromoethoxy)-2-ethoxybenzene |
| Molecular Weight | 245.11 g/mol | 1-(2-Bromoethoxy)-2-ethoxybenzene[1] |
| Physical State | Solid | Based on analogs |
| Boiling Point | 220 - 221 °C / 428 - 429.8 °F | (2-Bromoethyl)benzene[4] |
| Flash Point | 81 °C / 177.8 °F | (1-Bromoethyl)benzene[5] |
| Density | 1.338 g/mL at 25 °C | 1-Bromo-2-ethylbenzene[6] |
GHS Hazard Classification (Based on 1-(2-Bromoethoxy)-2-ethoxybenzene) [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental conditions should be conducted to determine the appropriate level of PPE. The following are the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and eye irritation.[5] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors or dust and prevent respiratory irritation.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in an experimental setting.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Methodology:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Verify that an emergency eyewash station and safety shower are accessible.[5]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE: laboratory coat, chemical-resistant gloves, and safety goggles.
-
-
Handling and Weighing:
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of any dust particles.
-
Use a spatula to transfer the required amount of the compound to a tared weighing vessel.
-
Close the container tightly after use.
-
-
Experimental Use:
-
Decontamination:
-
Wipe down the work surface of the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
Dispose of contaminated wipes and other disposable materials in the designated solid chemical waste container.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination.
Waste Segregation and Disposal Protocol:
-
Unused or Waste Product:
-
Collect any unused or waste this compound in a clearly labeled, sealed container. The label should include the chemical name and hazard warnings.
-
This is considered halogenated organic waste.
-
-
Contaminated Solid Waste:
-
This includes items such as used gloves, weighing paper, and paper towels.
-
Place all contaminated solid waste in a designated, labeled container for halogenated solid waste.
-
-
Contaminated Liquid Waste:
-
Collect any liquid waste containing this compound in a labeled, sealed container for halogenated liquid waste.
-
Do not mix with non-halogenated waste streams.
-
-
Final Disposal:
References
- 1. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Bromo-2-ethylbenzene 99% | 1973-22-4 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
